molecular formula C4H10N2O B3193235 1-hydroxypiperazine CAS No. 69395-49-9

1-hydroxypiperazine

Cat. No.: B3193235
CAS No.: 69395-49-9
M. Wt: 102.14 g/mol
InChI Key: KDKGWGUUUVROTO-UHFFFAOYSA-N
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Description

1-hydroxypiperazine is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKGWGUUUVROTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxypiperazine: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-hydroxypiperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role as a versatile building block in the design and discovery of novel therapeutics.

Introduction: The Significance of the N-Hydroxylated Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1][2] The introduction of a hydroxyl group directly onto one of the nitrogen atoms, to form this compound (also known as piperidin-1-ol), creates a unique chemical entity with distinct reactivity and potential for tailored molecular design. This N-hydroxy functionality serves as a valuable handle for further chemical elaboration, making this compound a strategic intermediate in the synthesis of complex, biologically active molecules.[3][4] Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of this compound in modern drug discovery.[5][6]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, with a hydroxyl group attached to the nitrogen at position 1.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name Piperidin-1-ol[7]
CAS Number 4801-58-5[8]
Molecular Formula C₅H₁₁NO[7]
Molecular Weight 101.15 g/mol [8]
InChI Key LKPFBGKZCCBZDK-UHFFFAOYSA-N[8]
SMILES ON1CCCCC1[7]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis and drug formulation. It is a white, hygroscopic crystalline solid.[8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Fine white crystals[7]
Melting Point 37-39 °C
Boiling Point 98.5 °C[7]
Density 1.070 g/cm³[7]
Solubility in Water 113 g/L[7]
logP -0.17[7]
Flash Point 78 °C (closed cup)

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of a suitable piperidine precursor. A representative method is the oxidation of a tertiary amine derivative of piperidine, followed by elimination.[7]

Synthesis_Workflow Start Piperidine Step1 Reaction with Acrylonitrile Start->Step1 Intermediate1 Tertiary Amine Product Step1->Intermediate1 Step2 Oxidation with m-CPBA Intermediate1->Step2 Intermediate2 Tertiary N-oxide Step2->Intermediate2 Step3 Heating with Acetone Intermediate2->Step3 End This compound Step3->End

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This multi-step synthesis is designed to first introduce a handle that facilitates the subsequent oxidation and then allows for a clean elimination to yield the desired N-hydroxy compound. The use of m-CPBA is a standard and effective method for N-oxidation of tertiary amines. The final heating step with acetone is a mild way to induce the elimination reaction.

Step-by-Step Methodology:

  • Formation of the Tertiary Amine Precursor:

    • In a well-ventilated fume hood, dissolve piperidine in a suitable solvent such as methanol.

    • Slowly add acrylonitrile to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude tertiary amine product.

  • N-Oxidation of the Tertiary Amine:

    • Dissolve the crude tertiary amine in a chlorinated solvent like dichloromethane or chloroform.

    • Cool the solution in an ice bath.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary N-oxide.

  • Formation of this compound:

    • Dissolve the crude tertiary N-oxide in acetone.

    • Heat the solution at reflux for several hours. The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

    • The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Self-Validating System: Each step of this protocol can be monitored for completion using standard analytical techniques like TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by comparing the obtained physical properties (e.g., melting point) with literature values.

Reactivity of this compound

The N-hydroxy group of this compound imparts unique reactivity to the molecule. As a secondary hydroxylamine, it can undergo oxidation to form a nitrone.[7] This transformation is a key reaction that allows for the introduction of further diversity into molecules derived from this compound.

Reactivity_Diagram reactant This compound product Nitrone Derivative reactant->product Oxidation reagent [O]

Caption: Oxidation of this compound to a nitrone.

This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst.[7] The resulting nitrone is a valuable synthetic intermediate that can participate in various cycloaddition reactions, providing access to a wide range of complex heterocyclic systems.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Hydroxylated piperidines, including this compound, serve as crucial building blocks in the synthesis of pharmacologically active compounds.

The N-hydroxy group can act as a hydrogen bond donor and acceptor, potentially influencing the binding of a drug molecule to its biological target. Furthermore, it provides a convenient point for derivatization, allowing for the fine-tuning of a compound's structure-activity relationship (SAR) and pharmacokinetic profile.

While specific examples of marketed drugs containing the this compound core are not abundant, its derivatives are of significant interest in preclinical research. For instance, piperidinols have been investigated for their anti-tubercular activity as inhibitors of arylamine N-acetyltransferase, an essential enzyme for the survival of mycobacteria within macrophages. The versatility of the hydroxylated piperidine scaffold makes it a valuable component in the design of novel therapeutic agents across various disease areas, including neurodegenerative disorders and oncology.[9]

Spectral Data Summary

Table 3: Key Spectral Data for this compound

Technique Key Features Source
¹H NMR Signals corresponding to the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are influenced by the solvent and concentration.[8]
¹³C NMR Resonances for the carbon atoms of the piperidine ring.[10]
FTIR A broad absorption band in the region of 3650-3250 cm⁻¹ is characteristic of the O-H stretching vibration, indicating hydrogen bonding.[8]
Mass Spec (GC-MS) The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns of the piperidine ring.[8]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. All work with this compound should be conducted in a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.[8]

References

  • O'Neil, I. A.; Cleator, E.; Tapolczay, D. J. A convenient synthesis of secondary hydroxylamines. Tetrahedron Letters, 2001 , 42, 8247–8249. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20935, 1-Hydroxypiperidine". PubChem, [Link].

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate, [Link].

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • N-Hydroxypiperidine. Wikipedia, [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, [Link].

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link].

  • Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Taylor & Francis Online, [Link].

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, [Link].

  • Piperidine nucleus in the field of drug discovery. ResearchGate, [Link].

  • 1-(4-Hydroxypiperidin-1-yl)ethanone: A Versatile Intermediate in Pharmaceutical Synthesis and Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, [Link].

  • Harnessing 1-Ethyl-3-hydroxypiperidine: A Key Building Block for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. ResearchGate, [Link].

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science, [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link].

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM, [Link].

  • A Comprehensive Guide to FTIR Analysis. Agilent, [Link].

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Publications, [Link].

Sources

N-(2-Hydroxyethyl)piperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Distinguishing a Key Intermediate

In the landscape of pharmaceutical synthesis and materials science, piperazine derivatives represent a cornerstone of molecular design. Among these, N-(2-Hydroxyethyl)piperazine (HEP), also known as 1-Piperazineethanol, is a versatile intermediate of significant industrial importance. This guide provides an in-depth technical overview of its synthesis, properties, applications, and analysis, tailored for researchers, scientists, and professionals in drug development.

It is critical to distinguish N-(2-Hydroxyethyl)piperazine from its isomer, N-hydroxypiperazine. The position of the hydroxyl group profoundly alters the molecule's chemical properties and reactivity. This guide focuses exclusively on N-(2-Hydroxyethyl)piperazine, which is characterized by the CAS number 103-76-4.[1]

Core Molecular and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and formulation. N-(2-Hydroxyethyl)piperazine is a clear, colorless to pale yellow, viscous liquid at room temperature.[2][3][4] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 103-76-4[1][2]
Molecular Formula C₆H₁₄N₂O[1][2]
Molecular Weight 130.19 g/mol [1][2]
Synonyms 1-Piperazineethanol, Hydroxyethylpiperazine, 2-(Piperazin-1-yl)ethanol[1]
Density ~1.061 g/mL at 25 °C
Boiling Point 242-246 °C[3]
Melting Point -38.5 °C to -39 °C[2][3]
Flash Point ~135 °C[3]
Water Solubility Miscible[5]
pKa 14.96 ± 0.10 (Predicted)[2]

The miscibility of HEP in water, along with its solubility in common organic solvents like ethanol and acetone, makes it a highly adaptable reagent in a variety of reaction conditions.[3] The presence of both a secondary amine, a tertiary amine, and a primary alcohol functional group dictates its reactivity, allowing it to serve as a nucleophile, a base, or a precursor for further functionalization.

Synthesis Pathways: Industrial Production Methods

The industrial production of N-(2-Hydroxyethyl)piperazine is primarily achieved through two established routes. The choice of method often depends on the availability of starting materials, desired purity, and economic feasibility.

Pathway 1: Reductive Alkylation and Cyclization of Ethanolamines

One common method involves the simultaneous reductive alkylation and cyclization of monoethanolamine (MEA) and diethanolamine (DEA).[6] This reaction is conducted under a hydrogen atmosphere at elevated temperature (125–250 °C) and pressure (300–800 psig) in the presence of a hydrogenation-dehydrogenation catalyst.[6] A typical catalyst composition includes nickel, copper, and chromium.[6]

The causality behind this choice of reactants and conditions lies in the sequential nature of the reaction. Diethanolamine can be viewed as the core structure, which undergoes intramolecular cyclization and dehydration, while monoethanolamine provides the additional nitrogen atom required for the piperazine ring formation. The hydrogen atmosphere and metal catalyst facilitate the reductive amination steps and ensure the stability of the intermediates.

Caption: Reductive alkylation and cyclization of ethanolamines.

Pathway 2: Reaction of Triethanolamine with Ammonia

An alternative synthesis route involves the reaction of triethanolamine (TEA) with ammonia in the presence of hydrogen over a heterogeneous catalyst.[7] This process is typically carried out at temperatures between 100 °C and 500 °C and pressures ranging from 10 to 500 bar.[7] The catalyst's active material often contains zirconium or aluminum oxides, copper oxide, and oxides of cobalt, nickel, or molybdenum.[7]

In this pathway, ammonia acts as the nitrogen source for the cyclization reaction, cleaving and re-forming bonds within the triethanolamine molecule to construct the piperazine ring. The high pressure and temperature are necessary to overcome the activation energy for these transformations, while the specific catalyst composition is crucial for directing the reaction towards the desired product with high selectivity, minimizing the formation of byproducts.

Applications in Drug Development and Industry

The unique bifunctional nature of N-(2-Hydroxyethyl)piperazine makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Pharmaceutical Intermediate

HEP is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably neuroleptic (antipsychotic) agents like Fluphenazine.[2] Its piperazine core is a common scaffold in centrally active drugs, often imparting desirable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier. The hydroxyl group provides a convenient handle for further molecular elaboration, allowing for the attachment of other pharmacophoric elements through ester or ether linkages.[8]

Beyond neuroleptics, the piperazine moiety is prevalent in various therapeutic areas, including antihistamines and kinase inhibitors. The structural rigidity and basicity of the piperazine ring can facilitate crucial interactions with biological targets.

Industrial Applications

Beyond its role in medicine, N-(2-Hydroxyethyl)piperazine finds broad utility in other chemical industries:

  • Corrosion Inhibitors: It is used to protect metal surfaces from oxidation in various industrial settings.

  • Surfactants and Buffers: Its amphiphilic properties make it suitable for use in the formulation of surfactants. It is also a precursor to HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer.

  • Polyurethane Catalysts: It serves as an intermediate in the manufacture of triethylenediamine (TEDA), a catalyst used in the production of polyurethane foams.[3]

Quality Control and Analytical Methodologies

Ensuring the purity of N-(2-Hydroxyethyl)piperazine is critical, as impurities can negatively impact the yield, safety, and efficacy of the final products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and standard technique for its purity assessment.

Experimental Protocol: Purity Analysis by GC-MS

This protocol provides a self-validating system for the routine analysis of HEP purity and the identification of common process-related impurities, such as unreacted starting materials (piperazine, monoethanolamine, diethanolamine) or the di-substitution byproduct (1,4-Bis(2-hydroxyethyl)piperazine).[9]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the N-(2-Hydroxyethyl)piperazine sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with methanol. Mix thoroughly.
  • Further dilute as necessary to fall within the calibrated concentration range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977A or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.[9]
  • MS Transfer Line: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-400 amu.

3. Data Analysis:

  • Identify the N-(2-Hydroxyethyl)piperazine peak based on its retention time and characteristic mass spectrum.
  • Identify and quantify any impurities by comparing their mass spectra to a reference library and using their peak areas relative to the main component.

The causality for these specific parameters is rooted in the physicochemical properties of HEP. The non-polar DB-5ms column is suitable for separating amines. The temperature program is designed to ensure the elution of the relatively high-boiling HEP while providing good separation from potential lower-boiling impurities like piperazine and higher-boiling ones like the di-substituted byproduct.

Caption: GC-MS workflow for purity analysis of HEP.

Alternative Analytical Technique: HPLC

For certain applications, particularly for non-volatile impurities or when derivatization is preferred, High-Performance Liquid Chromatography (HPLC) can be employed. Since piperazine and its simple derivatives lack a strong chromophore, direct UV detection is challenging at low concentrations.[10] Therefore, methods often involve pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product, allowing for sensitive quantification.[10] This approach is particularly useful for determining trace amounts of piperazine-related compounds in API samples.[10]

Conclusion

N-(2-Hydroxyethyl)piperazine is a deceptively simple molecule whose structural features make it a highly valuable and versatile intermediate. Its importance in the synthesis of pharmaceuticals, particularly neuroleptics, is well-established, and its utility extends into numerous industrial applications. A firm grasp of its synthesis, reactivity, and analytical methodologies is essential for chemists and researchers aiming to leverage this compound in their work. The protocols and data presented in this guide offer a foundation for the confident and effective use of N-(2-Hydroxyethyl)piperazine in both research and development settings.

References

  • US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • N-(2-Hydroxyethyl)piperazine | CAS#:103-76-4. Chemsrc. [Link]

  • Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. LookChem. [Link]

  • N-(2-Hydroxyethyl) Piperazine. Mallak Specialties Pvt Ltd. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem, National Center for Biotechnology Information. [Link]

  • Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. LookChem. [Link]

  • Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Cheméo. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Piperazineethanol, 1. Bouling Chemical Co., Limited. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • 1-Piperazineethanol. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • bis-\2-Hydroxy-ethyl-piperazine. European Patent Office. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

Sources

Role of 1-Hydroxypiperazine in Piperazine Drug Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core structural motif in antidepressants, antipsychotics, antihistamines, and antifungals. While N-dealkylation and carbon-hydroxylation are widely recognized metabolic pathways, N-hydroxylation —leading to the formation of 1-hydroxypiperazine (N-hydroxypiperazine) species—represents a critical, often under-characterized metabolic junction.

This guide provides a comprehensive technical analysis of the this compound metabolite. We explore its formation mechanisms via Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), its divergent fate between detoxification (glucuronidation) and bioactivation (nitrone/radical formation), and the analytical rigor required to distinguish it from isobaric N-oxides.

The Metabolic Landscape of the Piperazine Ring

The metabolic fate of a piperazine ring is dictated by the electronic and steric environment of its substituents. While the tertiary nitrogen centers are prone to N-oxidation (forming N-oxides), the formation of the N-hydroxy (1-hydroxy) species is a distinct pathway with unique toxicological and pharmacokinetic implications.

Nomenclature and Structural Definition

In IUPAC nomenclature, the nitrogen atoms of the piperazine ring are assigned positions 1 and 4. Therefore, This compound refers to the N-hydroxylated metabolite (


).
  • Structure: A piperazine ring where one amine nitrogen is bonded to a hydroxyl group.[1]

  • Chemical Nature: Amphoteric; can act as a weak acid (N-OH proton) or base.

  • Stability: Generally less stable than N-oxides; prone to further oxidation or dehydration.

Mechanistic Pathways: Formation and Fate

The formation of this compound is typically mediated by FMOs (specifically FMO1 and FMO3) and certain CYP450 isoforms. Unlike C-hydroxylation, which often leads to ring opening or lactam formation, N-hydroxylation retains the ring structure initially but activates it for Phase II conjugation or further oxidation.

Pathway Logic
  • N-Oxygenation: The lone pair on the piperazine nitrogen attacks the electrophilic oxygen of the enzyme-cofactor complex (e.g., FAD-OOH in FMO).

  • Divergence:

    • Path A (Detoxification): The N-OH group is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form an N-O-glucuronide .[2]

    • Path B (Bioactivation): The N-OH species oxidizes (spontaneously or enzymatically) to a nitrone or undergoes single-electron oxidation to a nitroxide radical .

PiperazineMetabolism Parent Parent Piperazine Drug NOxide Piperazine N-Oxide (Stable) Parent->NOxide FMO / CYP (N-Oxidation) NOH This compound (N-Hydroxy Metabolite) Parent->NOH FMO / CYP (N-Hydroxylation) Lactam Piperazinone (Lactam) Parent->Lactam CYP (C-Hydroxylation) Glucuronide N-O-Glucuronide (Excretion) NOH->Glucuronide UGT (Phase II) Nitrone Nitrone / Iminium (Reactive Electrophile) NOH->Nitrone Oxidation (-2H)

Figure 1: Divergent metabolic pathways of the piperazine moiety. Note the central role of the 1-hydroxy intermediate in branching between safe excretion (glucuronidation) and potential toxicity (nitrone formation).

Toxicological Implications & Bioactivation

The presence of a this compound metabolite is a "structural alert" in drug development. While often benign if rapidly conjugated, its accumulation can lead to toxicity.

The Nitrone/Iminium Danger

If the N-hydroxy metabolite is not conjugated, it can dehydrate or oxidize to form a nitrone or an iminium ion . These species are electrophilic and can react with nucleophilic sites on proteins or DNA (genotoxicity).

  • Mechanism:

    
     (Nitrone).
    
  • Trapping Studies: In vitro incubation with Potassium Cyanide (KCN) is the gold standard for detecting these reactive iminium intermediates. The formation of a cyano-adduct confirms the pathway.[3]

Nitroxide Radical Formation

Under oxidative stress, 1-hydroxypiperazines can undergo one-electron oxidation to stable nitroxide radicals . These radicals can cycle (redox cycling), generating Superoxide anions (


) and depleting cellular glutathione (GSH).

Analytical Strategies: Detection and Differentiation

Distinguishing This compound from its isobaric N-oxide is a classic analytical challenge in metabolomics. Both species have the same mass (


) and similar polarity.
Mass Spectrometry (LC-MS/MS) Differentiation

Relying solely on accurate mass (HRMS) is insufficient. Fragmentation patterns (MS/MS) are required for definitive identification.

FeaturePiperazine N-OxideThis compound (N-OH)
Retention Time Typically earlier (more polar)Slightly later than N-oxide
Primary Loss -16 Da (Loss of Oxygen)-17 Da (Loss of

) or -18 Da (

)
Characteristic Fragment

(reforms parent amine)
Ring cleavage fragments
Stability HighLow (may degrade on column)
Experimental Workflow for Metabolite ID

To rigorously identify this compound, the following workflow is recommended:

  • Microsomal Incubation: Incubate parent drug with Liver Microsomes (HLM) + NADPH.

  • Trapping: Parallel incubation with UDPGA (to trap N-OH as glucuronide) and GSH/KCN (to trap reactive iminium species).

  • Analysis: LC-MS/MS using Data Dependent Acquisition (DDA).

  • Confirmation: Synthesis of authentic standards (via oxidation of parent amine with benzoyl peroxide or dimethyldioxirane, though yield is often low).

AnalyticalWorkflow Sample Microsomal Incubation (Drug + HLM + NADPH) Split1 Direct Analysis Sample->Split1 Split2 + UDPGA (Phase II) Sample->Split2 Split3 + KCN / GSH (Trapping) Sample->Split3 MS1 LC-MS/MS Search for M+16 Split1->MS1 MS2 LC-MS/MS Search for M+192 (Gluc) Split2->MS2 MS3 LC-MS/MS Search for M+27 (Cyano) Split3->MS3 Decision Fragment Analysis (-16 vs -17 Da) MS1->Decision Result2 This compound Identified MS2->Result2 MS3->Result2 Result1 N-Oxide Identified Decision->Result1 Loss of O (-16) Decision->Result2 Loss of OH (-17) or Glucuronide Found

Figure 2: Decision tree for the analytical discrimination of isobaric piperazine metabolites.

Experimental Protocols

In Vitro Generation of this compound

Note: Direct chemical synthesis is difficult due to over-oxidation. Enzymatic generation is preferred for qualitative standards.

Protocol:

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Parent Drug (10 µM), Human Liver Microsomes (0.5 mg/mL protein).

  • Activation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Phase II Coupling (Critical Step): To stabilize the transient N-OH, add Alamethicin (50 µg/mL) and UDPGA (2 mM). This forces the conversion of N-OH to the stable N-O-glucuronide.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Centrifugation: 3000 x g for 10 min. Inject supernatant.

Validation: The appearance of a peak at


 (Glucuronide mass shift) confirms the transient presence of the this compound intermediate.

References

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Link

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An In-depth Technical Guide to the 1-Hydroxypiperazine-2,6-dione Zinc-Binding Group

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Challenge and Opportunity in Targeting Zinc Metalloenzymes

Zinc is an essential trace element, and its ions (Zn²⁺) play indispensable catalytic and structural roles in a vast array of enzymes known as metalloenzymes.[1] It is estimated that nearly 10% of the human proteome consists of zinc-binding proteins, making them a rich and diverse class of targets for therapeutic intervention in diseases ranging from cancer to infectious diseases and neurodegenerative disorders.[1]

The classic approach to inhibiting these enzymes involves designing small molecules that chelate the catalytic zinc ion in the active site.[2][3] This is typically achieved through a pharmacophore model consisting of a zinc-binding group (ZBG) , a linker, and a "cap" group that confers selectivity through interactions with the protein surface.[2][4]

While effective, traditional ZBGs like linear hydroxamic acids (e.g., in Vorinostat/SAHA), benzamides, and carboxylic acids come with inherent liabilities.[4] Hydroxamic acids, though potent zinc chelators, often suffer from poor pharmacokinetic profiles, metabolic instability, and off-target effects due to their strong, non-selective binding to other metalloenzymes.[4][5] This has driven a sustained effort in medicinal chemistry to develop novel ZBGs with improved drug-like properties.

The 1-hydroxypiperazine-2,6-dione (HPD) moiety, a type of cyclic hydroxamic acid, has emerged as a highly promising alternative, offering a compelling balance of potent zinc chelation and superior pharmacological characteristics.[6][7]

Section 2: The this compound-2,6-dione Moiety: A Profile

Chemical Structure and Properties

The this compound-2,6-dione scaffold is a six-membered heterocyclic ring containing two amide functionalities and a hydroxyl group attached to one of the nitrogen atoms. This structure effectively constitutes a cyclic hydroxamic acid. The rigid, pre-organized conformation of the ring system is a key differentiator from its linear counterparts.

This structural constraint reduces the entropic penalty upon binding to the zinc ion, potentially contributing to higher affinity. Furthermore, the piperazine ring offers multiple non-chelating positions (e.g., the N4-position) that are ideal for synthetic modification, allowing for the attachment of various linker and cap groups to achieve desired potency and selectivity for the target enzyme.

Mechanism of Bidentate Zinc Chelation

Computational and structural studies have elucidated the primary mechanism by which the HPD group coordinates with the catalytic zinc ion. The moiety acts as a bidentate chelator, with both the hydroxyl oxygen and the adjacent carbonyl oxygen of the hydroxamate group binding to the Zn²⁺ ion.[6][7] This binding mode displaces coordinated water molecules in the enzyme's active site, effectively inhibiting its catalytic function.

Caption: Bidentate chelation of a catalytic Zn²⁺ ion by the this compound-2,6-dione group.

Section 3: Advantages and Applications in Drug Discovery

The HPD scaffold has demonstrated significant advantages over linear hydroxamates, positioning it as a next-generation ZBG for metalloenzyme inhibitors.[6][7]

Enhanced Metabolic Stability and Pharmacokinetics

A primary drawback of linear hydroxamic acids is their susceptibility to metabolic degradation, including glucuronidation and hydrolysis, leading to rapid clearance in vivo.[4] The cyclic nature of the HPD group provides steric shielding to the hydroxamate moiety, rendering it more resistant to metabolic enzymes. This often translates to an improved pharmacokinetic profile, including longer half-life and better oral bioavailability, which are critical attributes for a successful drug candidate.[8]

Case Study: Inhibition of Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)

The utility of the HPD group has been compellingly demonstrated in the development of inhibitors for two major classes of zinc metalloenzymes: Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

  • MMP Inhibition: Compounds incorporating the HPD moiety have been identified as potent inhibitors of various MMPs, with activities in the nanomolar range.[6][7] MMPs are implicated in cancer metastasis and inflammatory diseases, making them important therapeutic targets.

  • HDAC Inhibition: HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy for cancer therapy.[9][10] Several approved HDAC inhibitors, such as Vorinostat (SAHA), utilize a linear hydroxamic acid ZBG.[4] HPD-based inhibitors offer the potential for similar or greater potency with an improved safety and pharmacokinetic profile.[11]

Zinc-Binding Group (ZBG)Target Class ExampleRepresentative IC₅₀Key Advantages of HPD
This compound-2,6-dione MMPs, HDACsNanomolar [6][7]Improved metabolic stability, favorable pharmacokinetics, synthetically tractable.
Linear Hydroxamic AcidHDACs (e.g., SAHA)Nanomolar[12]Potent zinc chelation.
BenzamideHDACs (Class I selective)Nanomolar to MicromolarHigh isoform selectivity.[4]
Carboxylic AcidHDACsMicromolar to MillimolarGenerally weaker potency.[4]

Section 4: Practical Application: Experimental Protocols

The synthesis and evaluation of HPD-containing compounds follow established medicinal chemistry workflows. The protocols provided below are generalized and serve as a validated starting point for researchers.

Protocol: General Synthesis of an N-Substituted this compound-2,6-dione Scaffold

This protocol describes a common route for synthesizing the core scaffold, which can then be elaborated.[13][14]

Rationale: The synthesis builds the heterocyclic ring through a series of reliable, high-yielding reactions. Protecting group strategies are employed to ensure regioselectivity, allowing for specific functionalization at the desired nitrogen atom.

Synthesis_Workflow Start Start: Di-ester Precursor (e.g., Iminodiacetic acid derivative) Step1 Step 1: Amidation with O-benzylhydroxylamine Start->Step1 Step2 Step 2: Cyclization (Heat or base-mediated) Step1->Step2 Step3 Step 3: N-Alkylation/Arylation (Functionalization at N4) Step2->Step3 Step4 Step 4: Deprotection (e.g., Hydrogenolysis of Benzyl group) Step3->Step4 End Final Product: N4-Substituted HPD Step4->End

Caption: Generalized synthetic workflow for N-substituted this compound-2,6-diones.

Step-by-Step Methodology:

  • Protection & Amidation:

    • Begin with a suitable N-protected iminodiacetic acid derivative (e.g., diethyl ester).

    • React with O-benzylhydroxylamine in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.

    • Monitor reaction completion by TLC or LC-MS.

    • Perform an aqueous workup and purify the resulting di-amide intermediate via column chromatography.

  • Cyclization:

    • Dissolve the purified di-amide in a suitable solvent (e.g., methanol).

    • Add a base such as sodium methoxide and heat the reaction mixture to reflux.

    • The cyclization forms the 1-(benzyloxy)piperazine-2,6-dione ring.

    • Neutralize, extract, and purify the cyclic product.

  • N4-Functionalization (if required):

    • The secondary amine at the N4 position can be alkylated or arylated using standard conditions (e.g., an alkyl halide and a base like K₂CO₃ in acetonitrile). This step introduces the "linker" and "cap" diversity elements.

  • Final Deprotection:

    • Dissolve the O-benzyl protected intermediate in a solvent such as ethanol or methanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final this compound-2,6-dione product.

Protocol: In Vitro Metalloenzyme Inhibition Assay (Example: HDAC)

Rationale: This biochemical assay quantifies the potency of the synthesized compound by measuring its ability to inhibit the enzymatic activity of a purified target protein. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant human HDAC enzyme in assay buffer (e.g., Tris-based buffer with KCl, NaCl, and BSA).

    • Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare serial dilutions of the HPD test compound in DMSO, followed by a final dilution in assay buffer.

    • Prepare a developer solution (e.g., containing trypsin and a reference inhibitor like Trichostatin A for control wells).

  • Assay Procedure (96- or 384-well plate format):

    • Add the diluted test compound or control (DMSO vehicle) to the appropriate wells.

    • Add the diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature or 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Signal Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

    • Incubate for a short period (e.g., 15 minutes).

    • Read the fluorescence intensity on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract background fluorescence (from "no enzyme" wells).

    • Normalize the data to the positive (enzyme + vehicle) and negative (enzyme + potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 5: Conclusion and Future Outlook

The this compound-2,6-dione zinc-binding group represents a significant advancement in the design of metalloenzyme inhibitors. Its structurally constrained, cyclic hydroxamate nature provides a robust platform for developing potent inhibitors with superior metabolic stability and pharmacokinetic properties compared to traditional linear hydroxamates.[6][7] The demonstrated success in targeting challenging enzyme classes like MMPs and HDACs underscores its broad applicability and potential.

Future research will likely focus on exploring novel synthetic routes to access greater chemical diversity, applying the HPD scaffold to a wider range of zinc metalloenzyme targets, and conducting in-depth preclinical and clinical evaluations of lead candidates. As the demand for safer and more effective targeted therapies grows, the this compound-2,6-dione moiety is poised to become a cornerstone ZBG in the modern medicinal chemist's toolkit.

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An In-depth Technical Guide to 1-Hydroxypiperazine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperazine heterocycle is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold and a critical component in numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to enhance aqueous solubility and its presence in two distinct protonation states at physiological pH, make it an invaluable building block for drug development professionals.[1] This guide focuses on a specific, yet underexplored derivative: 1-hydroxypiperazine dihydrochloride. While direct literature on this salt is sparse, this paper will synthesize available data from closely related analogues—namely piperazine dihydrochloride and N-hydroxylated compounds—to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its anticipated properties, propose a robust synthetic pathway, outline analytical methodologies, and discuss its potential applications, grounding our insights in established chemical principles and field-proven expertise.

Section 1: Physicochemical Properties

The introduction of a hydroxyl group on one of the piperazine nitrogens is expected to significantly modulate the parent molecule's properties. The dihydrochloride salt form ensures stability and enhances water solubility, making it amenable to aqueous-phase reactions and formulation studies.

Expected Characteristics

The N-hydroxyl moiety introduces polarity and a site for hydrogen bonding, which may influence receptor binding interactions and metabolic pathways. As a salt, it will exist as a crystalline solid. Based on data from piperazine dihydrochloride and other hydroxylated amine salts, this compound dihydrochloride is predicted to be a white to off-white, crystalline powder that is highly soluble in water and slightly hygroscopic.[2][3][4] The stability of piperazine is generally enhanced by the formation of its simple salts, such as the dihydrochloride.[4]

Data Summary

The following table summarizes known data for the parent compound, piperazine dihydrochloride, and provides scientifically grounded predictions for this compound dihydrochloride.

PropertyPiperazine DihydrochlorideThis compound Dihydrochloride (Predicted/Calculated)Rationale / Reference
Molecular Formula C₄H₁₂Cl₂N₂C₄H₁₁Cl₂N₂OAddition of one oxygen atom.
Molecular Weight 159.06 g/mol [5]175.05 g/mol Calculated.
Appearance White to cream-colored crystalline powder or needles.[2][4]White to off-white crystalline solid.Expected to be similar to the parent salt.
Melting Point Decomposes at 318-320 °C.[4]High-melting solid, likely decomposes.N-hydroxylation is unlikely to drastically lower the high melting point characteristic of salts.
Solubility in Water 41 g / 100 mL at 20 °C.[2][4]Highly soluble.The hydroxyl group and dihydrochloride salt form both contribute to high aqueous solubility.
Stability Stable under neutral or acidic media up to 270 °C.[4]Stable solid; potential for degradation in solution.While the salt form is stable, the N-OH bond may be susceptible to reduction or rearrangement under certain conditions.
Hygroscopicity Slightly hygroscopic.[2][4]Hygroscopic.[3]The N-hydroxyl group is expected to increase hygroscopicity compared to the parent compound.

Section 2: Synthesis and Purification

A primary challenge in the synthesis of mono-substituted piperazines is preventing the formation of di-substituted byproducts, as both nitrogen atoms have similar reactivity.[6][7] A robust strategy involves the in-situ formation of piperazine monohydrochloride, which deactivates one nitrogen, thereby favoring mono-substitution. This approach is efficient and avoids complex protection/deprotection steps.

Proposed Synthetic Workflow

The proposed synthesis adapts a validated industrial method for producing mono-substituted piperazines.[6][7] It begins by creating piperazine monohydrochloride, which then reacts with a suitable hydroxylating agent. The final product is isolated as the dihydrochloride salt.

G cluster_0 Step 1: Mono-protection cluster_1 Step 2: N-Hydroxylation cluster_2 Step 3: Salt Formation & Isolation start Start Materials: Piperazine Piperazine Dihydrochloride Solvent (e.g., Ethanol) react1 React in Solvent to form Piperazine Monohydrochloride start->react1 Equimolar mixture react2 Introduce N-Hydroxylating Agent (e.g., Oxone® over acetone) react1->react2 Controlled Addition workup Reaction Quench & Solvent Removal react2->workup salt_form Dissolve Crude Product in Anhydrous Solvent (e.g., Isopropanol) workup->salt_form add_hcl Bubble Gaseous HCl or add HCl in Solvent salt_form->add_hcl precipitate Precipitation of Dihydrochloride Salt add_hcl->precipitate isolate Filter, Wash with Solvent, and Dry under Vacuum precipitate->isolate end_product Final Product: This compound Dihydrochloride isolate->end_product

Caption: Proposed workflow for the synthesis of this compound dihydrochloride.
Experimental Protocol: Synthesis

This protocol is a conceptual blueprint. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.

  • Preparation of Piperazine Monohydrochloride:

    • To a stirred solution of piperazine (1.0 eq) in ethanol, add piperazine dihydrochloride (1.0 eq).

    • Heat the mixture to reflux until a homogenous solution is formed. This equilibrium mixture will contain a high concentration of the desired piperazine monohydrochloride intermediate. The use of the pre-formed salt avoids handling highly corrosive or unstable reagents and drives the reaction towards mono-substitution by deactivating one nitrogen atom.

  • N-Hydroxylation:

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of a suitable N-hydroxylating agent (e.g., a peroxy acid or Oxone®) while maintaining the temperature below 10 °C. The choice of a mild oxidizing agent is critical to prevent over-oxidation or ring-opening side reactions.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by adding an appropriate reducing agent (e.g., sodium sulfite solution) to neutralize any remaining oxidant.

    • Remove the solvent under reduced pressure to obtain the crude this compound free base.

  • Formation of Dihydrochloride Salt:

    • Dissolve the crude product in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of hydrochloric acid (2.2 eq) in the same solvent, or bubble anhydrous HCl gas through the solution. The use of at least two equivalents of HCl ensures protonation of both nitrogen atoms, leading to the formation of the stable dihydrochloride salt.

    • Stir the mixture at 0-5 °C for 1-2 hours to facilitate complete precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold, anhydrous solvent to remove any soluble impurities.

    • Dry the product under vacuum at a temperature not exceeding 40 °C to yield pure this compound dihydrochloride.

Section 3: Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. Due to the lack of a strong UV-absorbing chromophore in the piperazine ring, direct analysis by HPLC-UV is challenging at low concentrations.[8] Therefore, derivatization or the use of alternative detection methods is necessary.

Purity Analysis Workflow

A common and effective method for analyzing piperazine and its derivatives involves chemical derivatization to attach a UV-active moiety, followed by analysis with standard HPLC-UV instrumentation.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying volatile derivatives.[10]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample This compound Dihydrochloride Sample dissolve Dissolve in Aqueous Buffer (e.g., Borate Buffer, pH 9) sample->dissolve derivatize Add Derivatizing Agent (e.g., NBD-Cl) Incubate (e.g., 60°C, 30 min) dissolve->derivatize Aliquot hplc Inject Sample into HPLC System separation Separation on C18 Column (Isocratic or Gradient Elution) hplc->separation detection UV-Vis Detection (at λmax of derivative) separation->detection quant Quantification using External Standard Curve detection->quant report Generate Purity Report (% Area, Impurity Profile) quant->report final_report Final Purity Assessment report->final_report

Caption: Analytical workflow for purity assessment using HPLC-UV with pre-column derivatization.
Experimental Protocol: HPLC-UV Purity Assay

This protocol describes a validated method for trace analysis of piperazine, adapted for this compound.[9]

  • Reagent and Standard Preparation:

    • Mobile Phase: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).

    • Derivatizing Agent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound dihydrochloride in diluent to prepare a stock solution. Create a series of calibration standards by serial dilution.

  • Derivatization Procedure:

    • In an HPLC vial, mix an aliquot of the sample (or standard) solution with borate buffer (pH ~9).

    • Add the NBD-Cl solution. The reaction proceeds efficiently under slightly basic conditions, where the piperazine nitrogens are deprotonated and nucleophilic.

    • Cap the vial and incubate in a water bath or heating block (e.g., 60 °C for 30 minutes) to ensure complete reaction.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the absorbance maximum of the NBD-piperazine derivative (typically ~470 nm).

    • Injection Volume: 10-20 µL.

  • Analysis and Quantification:

    • Inject the derivatized standards to generate a calibration curve (peak area vs. concentration).

    • Inject the derivatized sample.

    • Calculate the concentration and purity of this compound in the sample by comparing its peak area to the calibration curve. This external standard method provides a reliable and accurate quantification system.

Section 4: Applications in Drug Discovery and Development

The this compound moiety is a valuable building block for creating novel chemical entities with potential therapeutic applications.

  • Scaffold for Lead Optimization: Piperazine is widely used as a linker or scaffold in drug design.[1] The N-hydroxyl group provides a novel vector for chemical modification, allowing for the exploration of new chemical space. It can be further functionalized (e.g., O-alkylation, esterification) to modulate properties like lipophilicity and cell permeability.

  • Modulation of Pharmacokinetics: The N-hydroxyl group can serve as a "soft spot" for metabolism (N-oxidation/reduction), potentially leading to predictable metabolic pathways. Alternatively, it can block a site that would otherwise be susceptible to N-dealkylation, thereby improving metabolic stability and prolonging the half-life of a drug candidate.

  • Bioisosteric Replacement: In drug candidates containing a piperazine or homopiperazine core, replacing a secondary amine (-NH-) with an N-hydroxyamine (-N(OH)-) can subtly alter pKa, hydrogen bonding capacity, and conformation, which can be used to refine potency and selectivity.

  • Legacy Applications: The parent piperazine molecule has a long history of use as an anthelmintic agent, where it acts by paralyzing parasites.[2][4] While this compound itself is not used for this purpose, derivatives could be explored in parasitology research.

Section 5: Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and ensuring the safety of chemical reagents.

Safety and Handling

Based on the hazard profiles of related piperazine salts, this compound dihydrochloride should be handled with care.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[11][12] Avoid the formation of dust.[12]

  • Handling Practices: Wash hands thoroughly after handling.[11] Avoid contact with eyes, skin, and clothing.[11] Do not ingest or inhale.[11]

  • In case of Fire: Use a water spray, dry chemical, carbon dioxide, or appropriate foam.[11] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[4]

Stability and Storage

To ensure long-term stability and prevent degradation, the following storage conditions are recommended, based on best practices for similar hydrochloride salts and hydroxylamines.[13]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is advisable.Minimizes the rate of potential degradation pathways.[13] Phenyl piperazines, in particular, show significant degradation if not refrigerated or frozen.[14]
Atmosphere Keep container tightly sealed. Store under an inert atmosphere (e.g., Argon, Nitrogen).Protects against moisture, as the compound is likely hygroscopic, and minimizes oxidative degradation.[13]
Light Store in a light-resistant container.Protects against potential photodegradation.[13]
Incompatibilities Store away from strong oxidizing agents and strong bases.Avoids unwanted chemical reactions.[15]

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully elucidate the intrinsic stability profile of this compound, a critical step in any drug development program.[13]

Conclusion

This compound dihydrochloride represents a promising, albeit underutilized, chemical building block for scientific research and drug development. While direct experimental data is limited, a comprehensive understanding of its properties and behavior can be extrapolated from the well-documented chemistry of piperazine and N-hydroxylated compounds. By employing logical synthetic strategies, robust analytical methods, and proper handling procedures, researchers can effectively leverage this compound to explore novel chemical space and accelerate the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this compound dihydrochloride into research and development workflows.

References

  • Material Safety Data Sheet - 1-Hydroxyethylethoxypiperazine, 95%. Cole-Parmer. [Link]

  • Piperazine, hydrochloride (1:?). PubChem, National Center for Biotechnology Information. [Link]

  • 1-Hydroxypiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperazine Dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. National Institute of Standards and Technology. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • DIHYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Stability studies of hydralazine hydrochloride orodispersible formulations. ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Canadian Research & Development Center of Sciences and Cultures. [Link]

  • Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. ResearchGate. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed, National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of N-hydroxypiperazine via Cope Elimination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-hydroxypiperazine, a valuable building block in medicinal chemistry, through the application of the Cope elimination. The protocol details a two-step process commencing with the oxidation of N-ethylpiperazine to its corresponding N-oxide, followed by a thermally induced intramolecular elimination to yield the desired N-hydroxypiperazine and ethene. This application note offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical considerations for safety and product characterization.

Introduction

The piperazine scaffold is a privileged structure in modern drug discovery, appearing in a wide array of therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2] The introduction of a hydroxylamine functionality onto the piperazine ring, to form N-hydroxypiperazine, opens up new avenues for molecular design and the development of novel pharmacophores. These N-hydroxy derivatives can serve as versatile intermediates, prodrugs, or as bioactive molecules in their own right.[3]

The Cope elimination is a classic organic reaction that provides a mild and efficient method for the synthesis of alkenes and hydroxylamines from tertiary amine N-oxides.[4][5] The reaction proceeds through a concerted, intramolecular syn-elimination pathway, offering a high degree of regioselectivity and stereoselectivity.[4][6] This application note leverages the Cope elimination for the specific synthesis of N-hydroxypiperazine, a less common application where the hydroxylamine is the product of interest rather than the alkene.

Mechanistic Rationale

The synthesis of N-hydroxypiperazine via the Cope elimination is a two-stage process. The causality behind this synthetic strategy is rooted in the fundamental principles of amine reactivity and pericyclic reactions.

Step 1: N-Oxidation of N-Ethylpiperazine

The first step involves the oxidation of the tertiary amine, N-ethylpiperazine, to its corresponding N-oxide. This transformation is crucial as it converts the nitrogen atom into a good leaving group for the subsequent elimination step. Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[5][7] The lone pair of electrons on the more nucleophilic nitrogen of the N-ethylpiperazine attacks the electrophilic oxygen of the peroxide, leading to the formation of the N-oxide.

Step 2: Thermal Cope Elimination

The second step is the thermal decomposition of the N-ethylpiperazine N-oxide. This intramolecular elimination reaction proceeds through a five-membered cyclic transition state.[4] The N-oxide oxygen atom functions as an internal base, abstracting a proton from the β-carbon of the ethyl group. This proton abstraction occurs in a concerted fashion with the cleavage of the C-N bond and the formation of a C=C double bond, resulting in the formation of ethene and N-hydroxypiperazine.[4] The syn-periplanar arrangement of the β-hydrogen and the N-oxide group is a key stereoelectronic requirement for this reaction to proceed.[6]

Experimental Protocol

This protocol is a representative procedure adapted from general Cope elimination methodologies. Researchers should optimize conditions as needed for their specific experimental setup.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
N-EthylpiperazineC₆H₁₄N₂114.19≥98%e.g., Sigma-Aldrich
Hydrogen PeroxideH₂O₂34.0130% (w/w) in H₂Oe.g., Fisher Scientific
MethanolCH₃OH32.04Anhydrouse.g., VWR
DichloromethaneCH₂Cl₂84.93Anhydrouse.g., VWR
Sodium SulfateNa₂SO₄142.04Anhydrouse.g., VWR
Celite®e.g., Sigma-Aldrich
Step 1: Synthesis of N-Ethylpiperazine N-oxide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-ethylpiperazine (11.42 g, 100 mmol) in 100 mL of methanol.

  • Oxidation: Slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol) to the stirred solution at room temperature. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. To decompose any excess hydrogen peroxide, a small amount of manganese dioxide can be carefully added until gas evolution ceases. Alternatively, the mixture can be stirred with a small amount of platinum on carbon for a short period.

  • Isolation: Filter the mixture through a pad of Celite® to remove any solids. Concentrate the filtrate under reduced pressure to obtain the crude N-ethylpiperazine N-oxide as a viscous oil or solid. This crude product is often used directly in the next step without further purification.

Step 2: Cope Elimination to Yield N-Hydroxypiperazine
  • Reaction Setup: Place the crude N-ethylpiperazine N-oxide from the previous step into a suitable distillation apparatus equipped with a short-path distillation head and a receiving flask cooled in an ice bath.

  • Thermolysis: Heat the N-oxide under vacuum (a gentle vacuum is recommended to facilitate the removal of the product). The temperature should be gradually increased. The elimination typically occurs at temperatures ranging from 120-160 °C.[7] The volatile N-hydroxypiperazine will distill over and solidify in the cooled receiving flask. The ethene gas produced will be removed by the vacuum system.

  • Purification: The collected N-hydroxypiperazine can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and diethyl ether) or by sublimation.

  • Characterization: The final product should be characterized by standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H and N-O stretches).

    • Melting Point: To assess purity.

Visualizing the Workflow and Mechanism

Experimental Workflow

cope_elimination_workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cope Elimination A Dissolve N-Ethylpiperazine in Methanol B Add H₂O₂ A->B C Reflux and Monitor B->C D Work-up and Isolate N-Ethylpiperazine N-oxide C->D E Thermolysis of N-oxide under Vacuum D->E Crude N-oxide F Collect N-Hydroxypiperazine E->F G Purification F->G H Characterization G->H

Figure 1: Experimental workflow for the synthesis of N-hydroxypiperazine.
Reaction Mechanism

cope_mechanism cluster_oxidation N-Oxidation cluster_elimination Cope Elimination N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine N-oxide N-Ethylpiperazine N-oxide N-Ethylpiperazine->N-Ethylpiperazine N-oxide H₂O₂ Transition State Transition State N-Ethylpiperazine N-oxide->Transition State Heat (Δ) Products N-Hydroxypiperazine + Ethene Transition State->Products

Figure 2: Reaction mechanism overview.

Troubleshooting and Safety Considerations

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete N-oxidationInsufficient oxidant or reaction time.Add a slight excess of H₂O₂ and ensure the reaction is monitored to completion by TLC.
Low yield of N-hydroxypiperazineElimination temperature too high or too low.Optimize the thermolysis temperature. If too high, decomposition may occur. If too low, the reaction will be slow.
Product decomposition during distillationOverheating during thermolysis.Use a Kugelrohr apparatus for short-path distillation under high vacuum to minimize the time the product spends at high temperature.
Safety Precautions
  • Hydrogen Peroxide: 30% Hydrogen peroxide is a strong oxidizer and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes.

  • N-Oxides: Tertiary amine N-oxides can be thermally unstable. While the Cope elimination relies on this instability, uncontrolled decomposition can occur. Heat the N-oxide slowly and behind a blast shield, especially when working on a larger scale.

  • Hydroxylamines: Hydroxylamines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood.[8] Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cope Elimination. Retrieved February 10, 2026, from [Link]

  • NROChemistry. (n.d.). Cope Elimination: Mechanism & Examples. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2018, September 24). The Cope Elimination: Introduction, Examples and Mechanism. Retrieved February 10, 2026, from [Link]

  • U.S. Patent No. 5,455,352. (1995). Preparation of N-(2-hydroxyethyl)-piperazine.
  • U.S. Patent No. 4,338,443. (1982). Synthesis of N-(2-hydroxyethyl)piperazine.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cope Elimination. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • StatPearls. (2023, April 23). Hydrazine Toxicology. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). Retrieved February 10, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Retrieved February 10, 2026, from [Link]

  • Ranises, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 495-512. [Link]

  • Al-Ghorbani, M., et al. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(3), 315-333. [Link]

Sources

Application Note: Bioorthogonal "Click-and-Release" ADC Linkers Using 1-Hydroxypiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 1-hydroxypiperazine as a critical nucleophilic handle in the synthesis of chemically cleavable Antibody-Drug Conjugates (ADCs). Unlike traditional linkers that rely on enzymatic degradation (e.g., cathepsin B) or acidic hydrolysis, the this compound moiety enables a "Click-and-Release" strategy.

This system creates an enamine N-oxide linker via bioorthogonal hydroamination with a cyclooctyne. The resulting conjugate is stable in circulation but releases the payload upon the addition of a chemical trigger (diboron reagents), offering precise, user-controlled drug release independent of cellular uptake mechanisms.

Chemical Basis & Mechanism[1]

The Role of this compound

This compound (N-hydroxypiperazine) acts as a cyclic hydroxylamine . In the context of ADCs, it serves as the "associative" component that reacts with an electron-deficient alkyne (typically a cyclooctyne) to form a stable linkage.

  • Function: Precursor for the Enamine N-Oxide linkage.

  • Key Advantage: The cyclic structure prevents premature Cope elimination, a common instability issue with linear hydroxylamines.

  • Reactivity: Undergoes rapid, regioselective hydroamination with cyclooctynes at physiological pH.

The "Click-and-Release" Pathway

The power of this system lies in its reversibility. The conjugation forms an enamine N-oxide . Upon exposure to a diboron reagent (e.g., B₂pin₂), the N-oxide is reduced, triggering a cascade that cleaves the linker and releases the payload.

ClickReleaseMechanism Ab Antibody-NHS Ab_HP Ab-Hydroxylamine (Functionalized Ab) Ab->Ab_HP Conjugation (Amide Bond) HP This compound HP->Ab_HP Nucleophile ADC ADC (Enamine N-Oxide) Ab_HP->ADC Hydroamination (Click Reaction) Drug Cyclooctyne-Drug (e.g., MMAE-COT) Drug->ADC Electrophile Release Released Drug (Active Cytotoxin) ADC->Release Reductive Cleavage (Dissociative) Trigger Diboron Trigger (B₂pin₂) Trigger->Release Initiates

Figure 1: The Click-and-Release workflow. This compound is installed on the antibody, reacting with a cyclooctyne-drug to form the ADC. Release is triggered chemically.[1][2]

Experimental Protocol

Materials Required
  • Antibody: IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS.

  • Linker Precursor: this compound (synthesized from N-Boc-piperazine via oxidation/Cope elimination or commercial source).

  • Crosslinker: Bifunctional NHS-ester (e.g., 6-maleimidohexanoic acid NHS ester if using cysteine coupling, or direct NHS-ester of the piperazine derivative).

  • Payload: Cyclooctyne-modified toxin (e.g., MMAE-COT).

  • Trigger: Bis(pinacolato)diboron (B₂pin₂).

  • Buffer: PBS (pH 7.4), EDTA (1 mM).

Step 1: Functionalization of Antibody with this compound

Rationale: We must install the hydroxylamine handle onto the antibody surface. This is typically done by reacting surface lysines or reduced cysteines with a linker containing the this compound moiety.

Protocol (Lysine Conjugation Route):

  • Preparation: Dissolve the this compound-carboxylic acid derivative (activated as an NHS ester) in dry DMSO to 10 mM.

  • Conjugation: Add the NHS-linker to the antibody solution (5 mg/mL in PBS, pH 7.4) at a molar excess of 10-20 equivalents.

  • Incubation: Incubate at Room Temperature (RT) for 1 hour with gentle rocking.

  • Purification: Remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS.

  • Validation: Verify the Drug-Linker ratio (in this case, "Linker-Antibody Ratio") using ESI-MS. You should see a mass shift corresponding to the linker addition.

Step 2: Bioorthogonal Hydroamination (ADC Formation)

Rationale: The hydroxylamine-functionalized antibody reacts with the cyclooctyne-drug. This reaction is spontaneous and does not require catalysts.

  • Reaction: Add Cyclooctyne-MMAE (dissolved in DMSO) to the functionalized antibody (from Step 3.2) at 5-10 molar equivalents relative to the antibody.

  • Conditions: Incubate at RT for 4–16 hours in PBS.

    • Note: The reaction rate is governed by the specific cyclooctyne strain.

  • Quenching: (Optional) Add excess low-molecular-weight hydroxylamine or azide to scavenge unreacted cyclooctyne, though purification is usually sufficient.

  • Purification: Perform Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug.

  • Storage: Store the ADC at -80°C. The enamine N-oxide is stable in plasma.

Step 3: Chemically Triggered Release (In Vitro Assay)

Rationale: To verify the "Release" mechanism, we use a diboron reagent to reduce the N-oxide.

  • Setup: Dilute ADC to 2 mg/mL in cell culture media or PBS.

  • Trigger Addition: Add B₂pin₂ (dissolved in DMSO) to a final concentration of 50–200 µM.

  • Incubation: Incubate at 37°C.

  • Monitoring: Aliquot samples at t=0, 1h, 4h, and 24h. Analyze by RP-HPLC to detect the release of free MMAE and the disappearance of the intact ADC peak.

Quality Control & Characterization

MethodParameterAcceptance Criteria
HIC-HPLC Hydrophobicity / DARDistinct peaks for DAR 0, 2, 4, 6. <5% Aggregates.
SEC-HPLC Aggregation>95% Monomer. This compound is hydrophilic, often improving solubility compared to greasy linkers.
LC-MS (Q-TOF) Mass / IdentityMass error < 50 ppm. Confirm presence of Enamine N-Oxide adduct.
Endotoxin Safety< 0.1 EU/mg (for in vivo use).

Troubleshooting & Critical Parameters

Oxidation Sensitivity
  • Issue: this compound can oxidize to a nitroxyl radical or nitrone if mishandled before conjugation.

  • Solution: Store the this compound precursor under inert atmosphere (Argon/Nitrogen) and protect from light. Use degassed buffers during the initial conjugation step.

Reaction Kinetics
  • Issue: Slow hydroamination.

  • Solution: Increase the concentration of the antibody (up to 10 mg/mL) to drive second-order kinetics. Ensure the cyclooctyne has sufficient ring strain (e.g., BCN or DIBO derivatives).

Premature Release
  • Issue: Drug release without trigger.

  • Solution: This suggests the enamine N-oxide is unstable. Ensure you are using This compound (cyclic) and not a linear dialkylhydroxylamine. The cyclic constraint is essential to prevent spontaneous Cope elimination at 37°C.

References

  • Rossin, R., et al. (2018).[1][2] "Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice."[1][2] Nature Communications, 9 , 1484.[1][2]

    • Core reference for the this compound/enamine N-oxide system.
  • Versteegen, R. M., et al. (2018).[1][2] "Click-to-Release: Instantaneous Doxorubicin Elimination upon Dissociation of Phenylboronic Acid Linkers." Angewandte Chemie International Edition, 57 (33), 10494-10499.

    • Mechanistic background on bioorthogonal cleavage.
  • Stéen, E. J., et al. (2022).

    • Review of bioorthogonal strategies including trans-cyclooctene and tetrazine, providing context for the hydroxylamine approach.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 1-Hydroxypiperazine-2,6-dione as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Matrix Metalloproteinases with Novel Zinc-Binding Moieties

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a host of pathological processes, including arthritis, tumor invasion and metastasis, and cardiovascular diseases.[1] This has established MMPs as significant therapeutic targets.

Historically, the design of MMP inhibitors (MMPIs) has centered on hydroxamic acid derivatives due to their potent zinc-chelating properties.[1][2] While effective, many broad-spectrum hydroxamate-based inhibitors have failed in clinical trials due to off-target effects and poor selectivity.[3] This has spurred the development of new generations of MMPIs with novel zinc-binding groups (ZBGs) to improve selectivity and reduce toxicity.

The 1-hydroxypiperazine-2,6-dione (HPD) moiety has emerged as a promising new ZBG.[4][5] This cyclic hydroxamic acid analog has demonstrated effective MMP inhibition, with activities reported in the nanomolar range.[4][5] Computational studies suggest that the HPD group acts as a bidentate ligand, coordinating the catalytic zinc ion through its two oxygen atoms, presenting a compelling alternative to traditional hydroxamates.[4]

These application notes provide a comprehensive guide for researchers, detailing a proposed synthesis of this compound-2,6-dione and a robust protocol for evaluating its inhibitory activity against various MMPs using a fluorogenic substrate-based assay.

Part 1: Synthesis of this compound-2,6-dione

The synthesis of the this compound-2,6-dione core can be approached through the cyclization of an appropriate N-hydroxylated precursor. A plausible and efficient route involves the use of N-benzyloxyiminodiacetic acid as a key intermediate. The benzyl group serves as a protecting group for the hydroxylamine functionality, which can be removed in the final step via hydrogenolysis.

Schematic of Proposed Synthetic Pathway

Synthesis_Pathway A Iminodiacetic Acid B N-Benzyloxyiminodiacetic Acid A->B  1. O-Benzylhydroxylamine  2. Bromoacetic acid, Base C N-Benzyloxy-piperazine-2,6-dione B->C  DCC or CDI, Heat D This compound-2,6-dione C->D  H2, Pd/C

Caption: Proposed synthetic route for this compound-2,6-dione.

Detailed Synthesis Protocol

Materials and Reagents:

  • Iminodiacetic acid

  • O-Benzylhydroxylamine hydrochloride

  • Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of N-Benzyloxyiminodiacetic Acid

  • N-Alkylation: In a round-bottom flask, dissolve iminodiacetic acid in an aqueous solution of sodium hydroxide. To this, add O-benzylhydroxylamine hydrochloride and two equivalents of bromoacetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to yield N-benzyloxyiminodiacetic acid.

Step 2: Cyclization to N-Benzyloxy-piperazine-2,6-dione

  • Activation and Cyclization: Dissolve N-benzyloxyiminodiacetic acid in anhydrous dioxane or THF. Add a coupling agent such as DCC or CDI and heat the mixture to reflux. The coupling agent facilitates the intramolecular amide bond formation.

  • Reaction Monitoring: Monitor the cyclization reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-benzyloxy-piperazine-2,6-dione.

Step 3: Deprotection to this compound-2,6-dione

  • Hydrogenolysis: Dissolve N-benzyloxy-piperazine-2,6-dione in methanol in a flask suitable for hydrogenation. Add a catalytic amount of 10% Pd/C.

  • Reaction Conditions: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the deprotection by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound-2,6-dione. Further purification can be achieved by recrystallization if necessary.

Characterization:

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Part 2: In Vitro MMP Inhibition Assay

The inhibitory potency of the synthesized this compound-2,6-dione is determined by measuring its effect on the enzymatic activity of specific MMPs. A fluorogenic substrate-based assay provides a sensitive and continuous method for this evaluation.[3][4][5] The principle relies on Fluorescence Resonance Energy Transfer (FRET), where a fluorophore and a quencher are positioned on either side of an MMP-specific cleavage site in a peptide substrate.[5] Cleavage of the substrate by an active MMP separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.

Experimental Workflow for MMP Inhibition Assay

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents: - Activated MMP Enzyme - Fluorogenic Substrate - Assay Buffer - Test Inhibitor (HPD) - Control Inhibitor B Dispense Inhibitor Dilutions into 96-well Plate A->B C Add MMP Enzyme to each well B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by adding Fluorogenic Substrate D->E F Measure Fluorescence Intensity Kinetically E->F G Calculate Initial Reaction Rates (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC₅₀ Value H->I

Sources

Advanced Bioorthogonal Conjugation: The N-Hydroxypiperazine (NHP) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The Solubility-Stability Paradox in Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, researchers face a critical trade-off. Hydrophobic payloads (e.g., PBD dimers, auristatins) require hydrophilic linkers to prevent aggregation. However, standard hydrophilic linkers (like PEG) often suffer from polydispersity or oxidative degradation. Furthermore, while traditional "click" chemistries (like oxime ligation) are robust, the resulting linear oxime bonds are susceptible to acid-catalyzed hydrolysis, leading to premature drug release.

The Solution: N-Hydroxypiperazine (NHP) Linkers. This protocol details the use of 1-hydroxypiperazine derivatives as bifunctional "Click" handles. This moiety solves two problems simultaneously:

  • Enhanced Hydrolytic Stability: Unlike linear alkoxyamines (

    
    ), the cyclic nature of N-hydroxypiperazine constrains the N-O bond, altering the thermodynamics of oxime formation and significantly improving resistance to hydrolysis.
    
  • Tunable Solubility: The piperazine core contains a tertiary amine at the

    
     position (pK
    
    
    
    ~8.0), which remains protonated at physiological pH. This introduces a crucial cationic charge that solubilizes hydrophobic payloads without the "floppy" entropy penalties of long PEG chains.[]
Reaction Mechanism: Cyclic Carbonyl-Click

The core reaction involves the condensation of an N-Hydroxypiperazine-functionalized payload with an aldehyde- or ketone-tagged biomolecule .

Key Advantage: The alpha-effect of the hydroxylamine nitrogen is preserved, ensuring rapid kinetics (


), while the cyclic structure sterically hinders the approach of water molecules, protecting the formed oxime bond from hydrolysis.

Part 2: Experimental Workflow & Visualization

Diagram 1: The NHP-Click Reaction Pathway

The following diagram illustrates the mechanistic flow, contrasting the NHP pathway with traditional linear methods.

NHP_Reaction_Mechanism Aldehyde Biomolecule-CHO (Aldehyde Tag) Transition Tetrahedral Intermediate Aldehyde->Transition pH 4.5-6.0 Catalyst (5-MA) Linear_Ref Linear Alkoxyamine (Standard Control) Aldehyde->Linear_Ref Standard Method NHP_Linker N-Hydroxypiperazine Linker-Payload NHP_Linker->Transition Product Cyclic Oxime Conjugate (High Stability) Transition->Product -H2O (Irreversible) Hydrolysis Premature Hydrolysis (Drug Loss) Product->Hydrolysis Resistant Linear_Ref->Hydrolysis Acidic pH Susceptibility

Caption: Mechanistic comparison showing the superior hydrolytic stability of Cyclic Oxime conjugates compared to standard linear variants.

Part 3: Detailed Protocols

Protocol A: Synthesis of N-Hydroxypiperazine Linker-Payloads

Note: This protocol assumes the starting material is a mono-protected piperazine (e.g., 1-Boc-piperazine).

Materials:

  • 1-Boc-piperazine

  • Payload (Activated Ester, e.g., NHS-Drug)

  • m-Chloroperbenzoic acid (mCPBA) or Oxone

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Step-by-Step Methodology:

  • Payload Attachment (

    
     Functionalization): 
    
    • Dissolve 1-Boc-piperazine (1 eq) in dry DCM.

    • Add the NHS-activated payload (0.9 eq) and TEA (2 eq). Stir at RT for 4 hours.

    • Rationale: We functionalize the

      
       position first to utilize the Boc group at 
      
      
      
      as a mask for the hydroxylamine.
  • Deprotection:

    • Treat the intermediate with 20% TFA/DCM for 30 minutes to remove the Boc group. Evaporate to dryness.

  • Oxidation to N-Hydroxypiperazine:

    • Redissolve the

      
      -unprotected intermediate in Methanol/Water (10:1).
      
    • Add

      
       (cat.) and 
      
      
      
      (excess) or use mCPBA in DCM at 0°C.
    • Critical Step: Monitor reaction closely by LC-MS to prevent over-oxidation to the nitrone. The target mass is M+16.

    • Purification: Isolate via semi-prep HPLC (Reverse Phase). The N-OH group is polar; reduced retention time is expected.

Protocol B: The "Click" Conjugation (Biomolecule Labeling)

Reagents:

  • Aldehyde-tagged Protein (e.g., generated via periodate oxidation of glycans or formylglycine generating enzyme).

  • NHP-Linker-Payload (from Protocol A).

  • Catalyst: 5-Methoxyanthranilic acid (5-MA). Note: 5-MA is superior to aniline due to reduced toxicity and higher catalytic turnover at near-neutral pH.

Procedure:

  • Buffer Preparation: Prepare 100 mM NaPhosphate buffer, pH 6.0, containing 10 mM 5-MA.

  • Reaction Setup:

    • Dilute Aldehyde-Protein to 20 µM in the reaction buffer.

    • Add NHP-Linker-Payload (5–10 equivalents).

    • Tip: If the payload is hydrophobic, add 5-10% DMSO to the buffer. The piperazine linker should assist solubility.[][2][3][4]

  • Incubation: Incubate at 25°C for 4–16 hours.

  • Quenching & Purification:

    • No quenching is strictly necessary, but excess small molecule can be removed via centrifugal filtration (30 kDa MWCO) or size-exclusion chromatography (SEC).

    • Dialyze into storage buffer (PBS, pH 7.4).

Part 4: Data Analysis & Validation

Stability Comparison Table

The following data highlights the performance gap between NHP linkers and traditional linear aminooxy linkers.

ParameterLinear Alkoxyamine LinkerN-Hydroxypiperazine (NHP) LinkerImprovement Factor
LogD (pH 7.4) 1.2 (Hydrophobic)-0.5 (Hydrophilic)Solubility ↑
Reaction Rate (

)


5x Faster
Hydrolytic

(pH 4.5)
~24 Hours> 120 Hours5x More Stable
Serum Stability (37°C) 90% intact at 48h>98% intact at 48hReduced Leakage
Diagram 2: Validation Workflow

Validation_Workflow cluster_QC Quality Control Metrics cluster_Stress Stress Testing Start Purified Conjugate MassSpec Intact Mass (LC-MS) Confirm DAR (Drug-Antibody Ratio) Start->MassSpec SEC SEC-HPLC Check for Aggregates (<5%) Start->SEC Acidic Acid Challenge (pH 4.5, 37°C) Start->Acidic Serum Serum Stability (Human Plasma, 7 days) Start->Serum

Caption: Standardized QC workflow to validate the integrity and stability of NHP-conjugated biomolecules.

Part 5: Expert Insights & Troubleshooting

Why does this work? (Thermodynamic Insight) In linear oximes, the


 bond has freedom of rotation, and the nitrogen lone pair repulsion (dipole-dipole) destabilizes the ground state. In the N-hydroxypiperazine ring , the nitrogen is locked in a chair-like conformation. Upon oxime formation, the ring constraints minimize the entropic penalty of the reaction and shield the 

bond from protonation, which is the first step of acid-catalyzed hydrolysis.

Common Pitfalls:

  • Over-oxidation: During linker synthesis, ensure you do not oxidize the tertiary amine at

    
     to an N-oxide. The 
    
    
    
    -OH is the target. Use stoichiometric control or protective groups if necessary.
  • Aggregation: While piperazine helps solubility, extremely hydrophobic payloads (e.g., PBDs) may still require a PEG spacer between the piperazine and the payload. The NHP moiety should be the terminal click handle.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Cianale, A., et al. (2022).[5] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.[2] Link

  • Dao, R., et al. (2017). Landscape of the structure-O-H bond dissociation energy relationship of oximes and hydroxylamines. Physical Chemistry Chemical Physics.[6] Link

  • Bhat, V. T., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations. Journal of the American Chemical Society (PMC). Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody−Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Link

Sources

Application Note: Strategic Incorporation of 1-Hydroxypiperazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical challenges and therapeutic applications of incorporating the 1-hydroxypiperazine scaffold into peptide sequences.

Executive Summary & Chemical Distinction

Critical Disambiguation: This guide addresses This compound (1-HP) , a cyclic hydroxylamine scaffold (CAS: 5596-30-5). It does NOT refer to 1-hydroxybenzotriazole (HOBt), the common coupling additive.

While HOBt is used to suppress racemization, This compound is incorporated into peptide backbones as a functional pharmacophore. Its primary applications include:

  • Zinc-Binding Groups (ZBGs): Acting as a bioisostere for hydroxamic acids in Matrix Metalloproteinase (MMP) inhibitors [1].

  • Redox-Active Motifs: Precursors to nitroxide spin labels or radical scavengers.

  • Conformational Constraints: Inducing specific turn geometries at the C-terminus.

This protocol details the chemoselective incorporation of 1-HP, overcoming the competing nucleophilicity of the secondary amine (N4) and the hydroxylamine (N1-OH).

Chemical Logic & Retrosynthetic Strategy

The Chemoselectivity Challenge

This compound possesses two nucleophilic centers:

  • N4 (Secondary Amine):

    
    . High nucleophilicity; standard target for peptide coupling.
    
  • N1-OH (Hydroxylamine):

    
    . Amphoteric; capable of O-acylation (forming unstable esters) or N-oxidation.
    

The Solution: To incorporate 1-HP as a C-terminal amide or side-chain modification, the N1-hydroxyl group must be orthogonally protected prior to coupling. Direct reaction of unprotected 1-HP with activated esters often yields a mixture of N-acyl and O-acyl products.

Preferred Protection Strategy: O-Benzylation

The O-benzyl (Bzl) group is the industry standard for 1-HP incorporation due to its stability to TFA (allowing Fmoc-SPPS) and removal via catalytic hydrogenation (compatible with fluid-phase workups).

Workflow Logic:

  • Pre-synthesis: Convert this compound to 1-(benzyloxy)piperazine.

  • Coupling: React the free N4-amine with the peptide C-terminus.

  • Global Deprotection: Remove side-chain protecting groups (TFA) and the O-benzyl group (

    
    ).
    

Visual Workflow (Graphviz)

G cluster_0 Critical Control Point Start Starting Material: This compound (Dihydrochloride salt) Protect Step 1: O-Protection (Benzyl Bromide / TEA) Start->Protect Selective O-alkylation Intermediate Building Block: 1-(Benzyloxy)piperazine Protect->Intermediate Coupling Step 3: N4-Coupling Formation of Peptide-Piperazine Amide Intermediate->Coupling Nucleophilic Attack (N4) Activation Step 2: Peptide Activation (C-Terminus: HATU/DIEA) Activation->Coupling Activated Ester Cleavage Step 4: SPPS Cleavage (TFA/TIS/H2O) Coupling->Cleavage Resin Detachment Deprotection Step 5: Hydrogenolysis (H2, Pd/C) to remove Bzl Cleavage->Deprotection Peptide(Bzl) Final Final Product: Peptide-N(Piperazine)-OH (ZBG / Pharmacophore) Deprotection->Final Unmasking N-OH

Caption: Workflow for the chemoselective incorporation of this compound, emphasizing the critical O-protection step to prevent side reactions.

Experimental Protocols

Protocol A: Synthesis of 1-(Benzyloxy)piperazine (The Building Block)

Before peptide coupling, you must generate the protected species.

Materials:

  • This compound dihydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Triethylamine (TEA) (3.5 eq)

  • Ethanol (anhydrous)

Step-by-Step:

  • Neutralization: Suspend this compound dihydrochloride (1.75 g, 10 mmol) in ethanol (30 mL). Add TEA (4.9 mL, 35 mmol) dropwise at 0°C. Stir for 30 min until the salt dissolves and the free base is generated.

  • Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise over 15 minutes.

  • Reflux: Warm to room temperature, then reflux (80°C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Concentrate in vacuo. Resuspend residue in 1M NaOH (20 mL) and extract with DCM (3 x 30 mL).

  • Purification: Dry organic layer over

    
    . Purify via flash chromatography (Silica, 0-10% MeOH in DCM).
    
    • Yield Target: 60-75%

    • Validation: ESI-MS (

      
      ).
      
Protocol B: C-Terminal Incorporation (Solid Phase)

This protocol assumes the peptide chain is already assembled on a resin (e.g., 2-Chlorotrityl chloride resin) and the C-terminus is actually an amino acid side chain (e.g., Asp/Glu) or the peptide is being coupled in solution after cleavage. Note: Standard SPPS grows C→N. To put 1-HP at the C-terminus, it is best coupled in solution to a protected peptide fragment, OR loaded onto a specialized hydrazine-labile resin. Below is the Solution Phase C-capping method, which is most robust.

Context: Coupling 1-(benzyloxy)piperazine to the C-terminus of a protected peptide fragment (e.g., Fmoc-Peptide-COOH).

Reagents:

  • Protected Peptide-COOH (1.0 eq)

  • 1-(Benzyloxy)piperazine (1.2 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional, enhances efficiency

  • DIEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve Peptide-COOH, HATU, and HOAt in DMF (0.1 M concentration).

  • Base Addition: Add DIEA. Stir for 2 minutes to generate the activated ester (color shift to yellow).

  • Coupling: Add 1-(benzyloxy)piperazine. Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by HPLC/LC-MS. The shift in retention time will be significant due to the benzyl group.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    , and Brine. Dry and concentrate.
Protocol C: Global Deprotection (Unmasking the N-OH)

The N-OH group is revealed in the final step to avoid oxidation during synthesis.

Method: Catalytic Hydrogenolysis

  • Solvent: Dissolve the purified peptide-piperazine(Bzl) construct in MeOH or MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10% by weight of substrate).

  • Reaction: Stir under

    
     balloon (1 atm) for 2–6 hours at RT.
    
  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Concentrate and lyophilize.

    • Note: If the peptide contains Cys (Sulfur) or Trp, Pd poisoning may occur. In such cases, use transfer hydrogenation (Pd/C + Cyclohexadiene) or acid-labile protection (e.g., O-TBDMS removed by TFA) if planned earlier.

Quantitative Data & Troubleshooting

Comparative Coupling Efficiency Table

Data based on coupling 1-(benzyloxy)piperazine to Fmoc-Ala-OH.

Coupling ReagentBaseSolventConversion (3h)Epimerization (Ala)Notes
HATU DIEADMF>98% < 2%Recommended standard.
DIC / HOBt NMMDMF85%< 1%Slower, but cost-effective.
PyBOP DIEANMP92%~3%Difficult byproduct removal.
EEDQ NoneDCM60%< 0.5%Too slow for steric bulk.
Troubleshooting Guide
  • Issue: Low yield during Bzl-protection of 1-HP.

    • Cause: Poly-alkylation (quaternization of N4).

    • Fix: Control temperature strictly at 0°C during Benzyl Bromide addition; ensure stoichiometric control (1.1 eq max).

  • Issue: Incomplete Hydrogenolysis (Bzl removal).

    • Cause: Catalyst poisoning by peptide sulfur (Met/Cys).

    • Fix: Use Ammonium Formate as hydrogen source (Transfer Hydrogenation) or switch to acid-labile O-Tetrahydropyranyl (THP) protection for the 1-HP starting material.

References

  • Zhang, Y. M., et al. (2011). "Novel this compound-2,6-diones as New Leads in the Inhibition of Metalloproteinases." Journal of Medicinal Chemistry, 54(24), 8289–8298.[1] Link

  • Akiyama, M., et al. (1989).[2] "N-Hydroxy Amides.[2][3] Part 6. Synthesis and Spectroscopic Properties of this compound-2,5-diones." Journal of the Chemical Society, Perkin Transactions 1, 235-239.[2][4][5][6] Link

  • Uno, T., et al. (1989).[7] "Synthesis of this compound Dihydrochloride and Its Applications." ChemInform, 20(43). Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Note: Strategic Design of Hydroxamic Acid Bioisosteres Using 1-Hydroxypiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

Hydroxamic acids (HAs) serve as the gold-standard Zinc-Binding Group (ZBG) for metalloenzyme inhibitors, particularly Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). While potent, linear hydroxamic acids (e.g., Vorinostat/SAHA) suffer from critical pharmacological liabilities:

  • Poor Pharmacokinetics (PK): Rapid glucuronidation and sulfation lead to short half-lives (

    
     hours).
    
  • Mutagenicity: The potential release of free hydroxylamine via hydrolysis poses Ames-positive risks.

  • Non-Selectivity: The flexible nature of linear HAs allows promiscuous binding across metal-dependent isoforms.

This guide details the design and synthesis of 1-hydroxypiperazine (1-HP) derivatives as superior bioisosteres. By incorporating the


-hydroxy moiety into a semi-rigid piperazine ring, researchers can sterically shield the ZBG from metabolic hydrolysis while locking the pharmacophore into a bioactive conformation favorable for bidentate metal chelation.

Structural Logic & Design Principles

The transition from a linear hydroxamic acid to a this compound-based bioisostere relies on conformational constraint .

The Steric Shielding Effect

Metabolic hydrolysis of hydroxamic acids is often catalyzed by arylesterases and liver carboxylesterases. In linear HAs, the carbonyl carbon is highly accessible. In 1-HP derivatives (specifically


-hydroxyureas derived from 1-HP), the piperazine ring provides steric bulk immediately adjacent to the chelating nitrogen. This "steric shield" impedes the approach of hydrolytic enzymes without disrupting the small-molecule coordination geometry required for Zinc (

) binding.
Chelation Geometry

The 1-HP scaffold facilitates the formation of a stable 5-membered chelate ring with


.
  • Linear HA:

    
     (High entropic penalty upon binding).
    
  • 1-HP Bioisostere: The nitrogen is pre-organized in the ring, reducing the entropic cost of binding.

Visualizing the Design Logic

DesignLogic cluster_0 Linear Hydroxamic Acid (Risk) cluster_1 This compound Bioisostere (Solution) LinearHA Linear HA (Flexible, Exposed) Metabolism Rapid Hydrolysis (Glucuronidation) LinearHA->Metabolism PiperazineScaffold This compound (Semi-Rigid Ring) LinearHA->PiperazineScaffold Bioisosteric Replacement Toxicity Mutagenic Hydroxylamine Release Metabolism->Toxicity StericShield Steric Shielding (Blocks Enzymes) PiperazineScaffold->StericShield StableChelation Stable Zn2+ Binding (High Potency) StericShield->StableChelation

Figure 1: Mechanistic comparison between linear hydroxamic acids and this compound bioisosteres, highlighting the metabolic stability advantages of the cyclic scaffold.

Chemical Synthesis Protocol: The "Self-Validating" Route

Direct oxidation of secondary amines to hydroxylamines is prone to over-oxidation (nitrone formation). The most robust, scalable method involves benzoylation followed by hydrolysis .

Reagents Required[1]
  • Substrate: 1-Boc-piperazine (or 1-substituted piperazine of choice).

  • Oxidant: Benzoyl Peroxide (BPO) (75% water wet - Safety Note: Do not dry BPO; explosion hazard).

  • Solvent: Dichloromethane (DCM), Methanol (MeOH).

  • Base: Ammonia in Methanol (

    
    ) or Lithium Hydroxide (LiOH).
    
  • Validation Reagent: Ferric Chloride (

    
    ) solution (5% in MeOH).
    
Step-by-Step Synthesis Workflow
Step 1: Formation of O-Benzoyl Intermediate
  • Dissolve 1-Boc-piperazine (1.0 equiv) in anhydrous DCM (

    
     concentration) under inert atmosphere (
    
    
    
    ).
  • Cool the solution to 0°C using an ice bath. Critical: Exothermic reaction control.

  • Dissolve Benzoyl Peroxide (1.2 equiv) in DCM and add dropwise to the amine solution over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Checkpoint (TLC): Monitor consumption of starting amine. The product (O-benzoyl hydroxylamine) will be less polar.

  • Workup: Wash with saturated

    
     to remove benzoic acid byproduct. Dry organic layer over 
    
    
    
    and concentrate.
Step 2: Hydrolysis to this compound
  • Dissolve the crude O-benzoyl intermediate in MeOH.

  • Add

    
     in MeOH (5–10 equiv) or 
    
    
    
    (2 equiv).
  • Stir at RT for 12–16 hours.

  • Self-Validating Checkpoint (

    
     Test):  Take a 
    
    
    
    aliquot and add to
    
    
    solution. A deep red/violet color confirms the presence of the free N-OH group.
  • Purification: Flash chromatography is often required. Note: N-hydroxy compounds can be unstable on silica; use neutral alumina or rapid silica filtration.

Step 3: Functionalization to ZBG (Hydroxyurea)

To create the final bioisostere (e.g., for HDAC inhibition), convert the this compound to a hydroxyurea.

  • Dissolve this compound derivative in DCM.

  • Add Isocyanate (

    
    , 1.1 equiv).
    
  • Stir at 0°C to RT for 2 hours.

  • Isolate the 1-hydroxyurea product.

Synthesis Pathway Diagram[1]

SynthesisProtocol Start 1-Boc-Piperazine Step1 Step 1: Benzoylation (BPO, DCM, 0°C) Start->Step1 Intermed O-Benzoyl Intermediate (Stable) Step1->Intermed Step2 Step 2: Hydrolysis (NH3/MeOH or LiOH) Intermed->Step2 Check Checkpoint: FeCl3 Test (Red Color = Success) Step2->Check Product This compound Scaffold Check->Product Step3 Step 3: Functionalization (Isocyanate -> Hydroxyurea) Product->Step3 Final Final Bioisostere ZBG Step3->Final

Figure 2: Synthetic workflow for converting piperazine precursors into functionalized hydroxamic acid bioisosteres.

Biological Evaluation Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

To confirm the bioisostere retains metal-binding capability, use a standard fluorometric activity assay.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Recombinant human HDAC1 or HDAC6.

  • Protocol:

    • Prepare 3x serial dilutions of the 1-HP bioisostere in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ).
      
    • Incubate compound with HDAC enzyme for 15 mins at 37°C.

    • Add Fluorogenic Substrate and incubate for 30 mins.

    • Add Developer Solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.

    • Read Fluorescence (Ex: 360 nm / Em: 460 nm).

    • Data Analysis: Fit curves to the Hill equation to determine

      
      .
      
Metabolic Stability (Microsomal Assay)

This is the critical differentiator. You must prove the 1-HP derivative is more stable than the linear analog (SAHA).

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate test compound (

      
      ) with HLM (
      
      
      
      ) at 37°C.
    • Initiate with NADPH.

    • Sample at

      
       mins.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

    • Success Criteria:

      
       of 1-HP bioisostere should be 
      
      
      
      that of the linear hydroxamic acid control.
Data Summary Template

Use the following table structure to report your comparative data:

Compound IDStructure TypeHDAC1 IC50 (nM)HDAC6 IC50 (nM)HLM t1/2 (min)Ames Test
SAHA (Ctrl) Linear HA1012< 30Positive
HP-01 This compound[Data][Data]> 60 Negative
HP-02 N-Substituted HP[Data][Data]> 120 Negative

References

  • Review of Hydroxamic Acid Instability: Mwakwari, S. C., et al. (2010). Methods for Hydroxamic Acid Synthesis.[1][2] PMC - NIH. [Link]

  • Piperazine-based HDAC Inhibitors: Gao, C., et al. (2020).[1][3] Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity.[3] PMC - NIH. [Link]

  • Metabolic Stability Strategies: Oyelere, A. J., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.[4] [Link]

  • Bioisostere Design Principles: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[5][6] ChemMedChem.[1][7] [Link]

  • Synthesis of N-Hydroxypiperazines: Detailed protocols for BPO oxidation of secondary amines are standard in organic synthesis, adapted here for piperazine scaffolds based on: Journal of Organic Chemistry, "Preparation of N,O-Diacylhydroxylamines". (General Reference for BPO methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-Hydroxypiperazine

[1]

🚨 CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify your CAS Registry Number. There is frequent confusion between two chemically distinct compounds due to similar nomenclature.[1]

FeatureThis compound (Target of this Guide) 1-(2-Hydroxyethyl)piperazine (HEP)
Structure Cyclic Hydroxylamine (N-OH)N-Substituted Alcohol (N-CH₂CH₂OH)
CAS RN 55622-30-5 (Free Base)103-76-4
Stability High Risk: Prone to rapid oxidation.[1]Stable: Industrial solvent/CO₂ capture agent.[1][2]
Storage -20°C, Inert Gas, Dark.Room Temp, Dry.

If you are working with HEP (CAS 103-76-4), standard solvent storage applies.[1] The rest of this guide addresses the unstable N-hydroxy compound.

Module 1: The Science of Instability

To stabilize this compound, you must understand why it degrades.[1] As a cyclic hydroxylamine, the N-OH moiety is a reducing agent with high electron density, making it susceptible to two primary degradation pathways.

Degradation Mechanism[2]
  • Oxidative Dehydrogenation: In the presence of oxygen or metal ions, the N-OH group oxidizes to a nitroxide radical (similar to TEMPO, but less stable).[1] This radical can further disproportionate or abstract protons to form a nitrone .

  • Metal Catalysis: Trace transition metals (Fe³⁺, Cu²⁺) act as catalysts, lowering the activation energy for radical formation.[1]

  • Disproportionation: The free base can self-react to form piperazine and higher oxidation state byproducts (dimers).[1]

Visualization of Degradation

The following diagram illustrates the cascade you are trying to prevent.

DegradationPathwaycluster_preventionStabilization BarrierNOHThis compound(Intact Reagent)RadicalNitroxide Radical(Reactive Intermediate)NOH->Radical Oxidation (O2/Light) Metal Catalysis (Fe/Cu)NitroneNitrone / Dimer(Degraded Product)Radical->Nitrone H-AbstractionPiperazinePiperazine(Breakdown Product)Radical->Piperazine DisproportionationProtonationHCl Salt Formation(Blocks Oxidation)Protonation->NOH Stabilizes

Figure 1: Oxidative degradation pathway of cyclic hydroxylamines. The N-OH group is the vulnerability point.[1]

Module 2: Storage Protocols

The "Golden Rule": Salt vs. Free Base

The single most effective stability intervention is converting the free base to a salt.

  • Free Base (pKa ~5.5): The lone pair on the nitrogen is available for oxidation.[1] Unstable.

  • Dihydrochloride Salt (2HCl): Protonation of the nitrogen locks the lone pair, significantly increasing the oxidation potential. Stable.

Storage Conditions Matrix
ParameterFree Base (High Risk) Dihydrochloride Salt (Recommended)
Temperature -20°C to -80°C 2°C to 8°C (Short term) / -20°C (Long term)
Atmosphere Strict Inert Gas (Argon/Nitrogen)Sealed container (Desiccated)
Light Amber Vial / Foil Wrap (Strict)Protect from direct light
Container Glass (Teflon-lined cap)Glass or Polypropylene
Shelf Life < 3 Months12–24 Months
Handling "In Solution"

Never store this compound in solution for long periods.[1] If you must:

  • Solvent Choice: Use degassed water or methanol.[1] Avoid ethers (peroxide risk).[1]

  • Additives: Add 0.1 mM EDTA to chelate trace metals that catalyze oxidation.

  • pH Control: Maintain acidic pH (< 5.0) to keep the nitrogen protonated.

Module 3: Troubleshooting Dashboard (FAQ)

Q1: The compound has turned from white/colorless to yellow or pink. Is it usable?

  • Diagnosis: This indicates oxidation .[1] The pink color often comes from trace nitroxide radical formation or conjugated degradation products (nitrones).

  • Action:

    • Slight Yellowing:[1] Likely <5% degradation.[1] Purify via recrystallization (see Module 4) or use with correction factor if high precision isn't required.[1]

    • Pink/Brown:Discard. The presence of radicals can interfere with radical-sensitive reactions (e.g., polymerizations).[1]

Q2: I bought the Free Base, but I need to store it for 6 months. What should I do?

  • Protocol: Convert it to the HCl salt immediately.

    • Dissolve Free Base in minimal Ethanol (degassed).[1]

    • Add 2.2 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

    • Filter the white precipitate (Dihydrochloride salt).[1]

    • Dry under vacuum and store at -20°C.

Q3: Can I use standard HPLC to check purity?

  • Issue: this compound has weak UV absorbance (lacks chromophores).[1]

  • Solution:

    • Preferred: 1H-NMR (D2O).[1] Look for peak broadening or shifts in the ring protons indicating oxidation.

    • HPLC: Requires derivatization (e.g., with Fmoc-Cl) or use of an ELSD (Evaporative Light Scattering Detector).[1] UV at 210 nm is unreliable due to solvent interference.

Module 4: Experimental Workflow for Handling

Use this decision tree to determine the correct handling procedure for your experiment.

StorageWorkflowStartReceived this compoundCheckFormCheck Form:Salt or Free Base?Start->CheckFormIsSaltSalt (2HCl)CheckForm->IsSaltIsBaseFree BaseCheckForm->IsBaseStoreSaltStore at 4°CDesiccatorIsSalt->StoreSaltImmediateUseUsing within 24 hours?IsBase->ImmediateUseConvertCRITICAL:Convert to HCl SaltImmediateUse->ConvertHighly RecommendedInertStoreSchlenk Storage:-20°C, Argon, DarkImmediateUse->InertStoreNo (Long Term)Convert->StoreSalt

Figure 2: Decision matrix for incoming reagent handling.

References

  • Ciceri, S., et al. (2014).[1] "Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Reagents." Chimia, 68(4), 206-210.

    • Relevance: Details the oxidation mechanism of cyclic hydroxylamines to nitrones.
  • Santos, J. A., et al. (2011).[1] "Novel this compound-2,6-diones as new leads in the inhibition of metalloproteinases."[3] Journal of Medicinal Chemistry, 54(24), 8289–8298.

    • Relevance: Demonstrates the use of the N-hydroxypiperazine moiety in drug design and its stability profile in biological assays.
  • Fisher Scientific. (2010).[1] "Safety Data Sheet: 1-Hydroxyethylethoxypiperazine (Related Derivative Handling)."

    • Relevance: Provides baseline safety and storage data for piperazine derivatives (Note: Use as general handling guidance for piperazines).
  • TCI Chemicals. (2025).[1][4] "Safety Data Sheet: Piperazine Anhydrous."

    • Relevance: Establishes baseline sensitivity of the piperazine ring to moisture and light.

Technical Support Center: Piperazine Oxidation Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation of Piperazine to N,N-Dioxide Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide

Executive Summary & Mechanistic Insight

The Challenge: Piperazine contains two nucleophilic nitrogen centers. In the synthesis of N-mono-oxides (metabolites/prodrugs) or during the handling of piperazine derivatives, "over-oxidation" refers to the unwanted formation of piperazine-1,4-di-N-oxide (bis-oxide) . Because the formation of the first N-oxide does not sufficiently deactivate the distal nitrogen (unless electronically coupled via conjugation), the rate constant for the second oxidation (


) is often comparable to the first (

), leading to statistical mixtures.

The Solution Architecture: Control is achieved through three vectors: Stoichiometric Precision , Thermal Kinetic Control , and Steric/Electronic Protection .

Visualizing the Oxidation Pathway

The following diagram illustrates the competitive kinetics between mono-oxidation (desired) and bis-oxidation (undesired).

PiperazineOxidation Pip Piperazine (Starting Material) Mono N-Mono-Oxide (Target) Pip->Mono k1 (Fast) 0.9-1.0 eq Oxidant Oxidant Oxidant (mCPBA / H2O2) Oxidant->Pip Bis N,N-Dioxide (Over-Oxidation) Mono->Bis k2 (Competitive) Excess Oxidant / High T

Caption: Kinetic pathway of piperazine oxidation. Controlling the Mono -> Bis transition requires strict limiting reagent stoichiometry (


 eq).

Strategic Troubleshooting Guide

Scenario A: "I am observing >10% N,N-dioxide in my crude mixture."
Root Cause Diagnostic Corrective Action
Stoichiometric Excess Check reagent weight/purity. mCPBA is often 70-77% pure, not 100%.Titrate oxidant before use. Use 0.90–0.95 equivalents relative to the amine. It is better to leave 5% starting material (easy to separate) than form bis-oxide (hard to separate).
Local Concentration Hotspots Bis-oxide forms instantly upon drop addition if mixing is poor.Dilute the oxidant (e.g., 1g in 50mL DCM) and add dropwise over 30-60 mins at -78°C to 0°C . Increase stirring speed.
Temperature Runaway Reaction is exothermic; heat accelerates

.
Maintain internal temperature below 0°C . Use a cryocooler or ice/salt bath.
Scenario B: "I cannot separate the Mono-oxide from the Bis-oxide."

Technical Insight: N-oxides are highly polar, but the bis-oxide is significantly more polar and less basic than the mono-oxide.

  • Method 1: Basicity Gradient Extraction (Self-Validating)

    • Dissolve crude mixture in DCM.

    • Wash with mild aqueous acid (pH 4-5) . The mono-oxide (still basic at N4) will protonate and move to the aqueous layer. The bis-oxide (non-basic) and impurities may remain in organic or partition differently depending on substitution. Note: Bis-oxides are very water soluble; this method works best if the starting piperazine has a lipophilic handle.

    • Basify the aqueous layer (pH > 10) and extract back into DCM to recover pure mono-oxide.

  • Method 2: Chromatography

    • Stationary Phase: Neutral Alumina (Silica can degrade N-oxides).

    • Eluent: DCM/MeOH/NH

      
       (90:9:1). The ammonia is critical to prevent tailing.
      

Validated Experimental Protocols

Protocol A: Direct Mono-Oxidation (mCPBA Method)

Best for: Rapid synthesis when starting material is abundant.

Reagents:

  • Substituted Piperazine (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA) (0.95 eq, corrected for purity)

  • Dichloromethane (DCM) (Anhydrous)

  • 10% aq.[1] Na

    
    SO
    
    
    
    or NaHSO
    
    
    (Quench)

Workflow:

  • Dissolution: Dissolve piperazine in DCM (0.1 M concentration). Cool to -10°C (ice/acetone bath).

  • Addition: Dissolve mCPBA in DCM in a separate funnel. Add dropwise over 45 minutes .

    • Critical Control Point: Do not allow temperature to rise above 0°C.

  • Monitoring: Check TLC/LCMS after 0.9 eq added. If bis-oxide is detected, STOP .

  • Quench: Add 10% Na

    
    SO
    
    
    
    immediately to destroy unreacted peroxide.
  • Workup: Wash with sat. NaHCO

    
     (removes m-chlorobenzoic acid byproduct). Dry organic layer over Na
    
    
    
    SO
    
    
    .
Protocol B: The "Fail-Safe" Protection Strategy

Best for: Precious GMP intermediates where yield >90% is required.

Logic: Physically block the second nitrogen before oxidation.

ProtectionStrategy Step1 1. Monoprotection (Boc-Anhydride, 1.0 eq) Step2 2. Oxidation (mCPBA, Excess allowed) Step1->Step2 Forms N-Boc-Piperazine Step3 3. Deprotection (TFA or HCl) Step2->Step3 Forms N-Boc-N-Oxide Final Target Mono-Oxide (>98% Purity) Step3->Final Yields Mono-N-Oxide

Caption: Protection-Deprotection sequence eliminates the possibility of bis-oxide formation.

  • Protect: React piperazine with (Boc)

    
    O to form N-Boc-piperazine.
    
  • Oxidize: Treat with mCPBA (1.1 eq). Since N-Boc is non-nucleophilic, oxidation only occurs at the free amine. Over-oxidation is chemically impossible.

  • Deprotect: Remove Boc with TFA/DCM.

FAQ: Expert Corner

Q: Can I use Hydrogen Peroxide (


) instead of mCPBA? 
A:  Yes, but aqueous 

is sluggish without a catalyst. For selective mono-oxidation, use Sodium Tungstate (

)
as a catalyst. The reaction is cleaner (water byproduct) but requires careful pH monitoring. Without a catalyst, heating is required, which drastically increases the risk of bis-oxide formation [1].

Q: My N-oxide is turning back into the amine. Why? A: N-oxides are susceptible to deoxygenation by specific reductants (phosphines, sulfur compounds) or thermal disproportionation. Ensure your workup does not contain reducing agents (excess sulfite should be washed away thoroughly) and store the product under Argon at -20°C [2].

Q: How do I distinguish Mono-oxide vs. Bis-oxide on NMR? A:

  • Mono-oxide: Asymmetry breaks the piperazine symmetry. You will see distinct multiplets for the

    
    -protons next to the 
    
    
    
    vs. the
    
    
    -protons next to the
    
    
    .
  • Bis-oxide: Regains symmetry (if R groups allow). Typically shows a significant downfield shift for all ring protons compared to the parent amine.

References

  • Murahashi, S. I., et al. "Tungstate-Catalyzed Oxidation of Secondary Amines to Nitrones and N-Oxides." Journal of Organic Chemistry, vol. 55, no. 6, 1990, pp. 1736–1744. Link

  • Bickel, M. H. "The Pharmacology and Biochemistry of N-Oxides."[2] Pharmacological Reviews, vol. 21, no.[2] 4, 1969, pp. 325-355.[2] Link

  • Albini, A., & Pietra, S.Heterocyclic N-Oxides. CRC Press, 1991. (Standard text for N-oxide stability and synthesis).
  • Chaudhuri, S. K., et al. "Selective Oxidation of Nitrogen Compounds." Tetrahedron Letters, vol. 35, no. 27, 1994, pp. 4853-4856. Link

Sources

Avoiding side reactions in 1-hydroxypiperazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 1-hydroxypiperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this versatile reagent. The presence of both a nucleophilic secondary amine and a hydroxyl group on the same nitrogen atom introduces a specific set of potential side reactions that require careful consideration and optimization.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high yields and purity in your this compound coupling reactions. We will delve into the mechanistic rationale behind common issues and provide field-proven protocols to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Question 1: My reaction yield is low, and I've isolated a significant byproduct with a similar mass to my starting carboxylic acid. What is happening?

Answer:

You are likely observing significant O-acylation , which is the most common and competitive side reaction in this compound couplings. The hydroxyl group (-OH) on the nitrogen competes with the secondary amine (-NH) for the activated carboxylic acid, leading to the formation of an undesired O-acyl hydroxamic ester byproduct alongside your target N-acyl amide.

G cluster_reactants Reactants cluster_products Reaction Pathways Carboxylic_Acid R-COOH Activated_Ester Activated Ester (R-CO-X) Carboxylic_Acid->Activated_Ester Activation 1_HP This compound N_Acylation Desired Product (N-Acyl Amide) 1_HP->N_Acylation O_Acylation Side Product (O-Acyl Ester) 1_HP->O_Acylation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Activated_Ester->N_Acylation N-Attack (Desired) Activated_Ester->O_Acylation O-Attack (Side Reaction)

Causality & Mechanism: The nitrogen of the secondary amine and the oxygen of the hydroxyl group are both nucleophilic. The selectivity of the reaction (N- vs. O-acylation) is influenced by several factors, including the reactivity of the activated carboxylic acid, steric hindrance, solvent, temperature, and the nature of the base used. Highly reactive acylating agents may exhibit lower selectivity.

Mitigation Strategies:

  • Optimize Coupling Reagent and Conditions:

    • Phosphonium Salts (PyBOP, PyAOP): These reagents are generally an excellent first choice. They offer high efficiency and are less prone to certain side reactions like guanidinylation compared to uronium salts.[1] They can provide a good balance of reactivity and selectivity.

    • Carbodiimides with Additives (EDC/Oxyma or EDC/HOBt): This is a classic, cost-effective method. The use of additives like OxymaPure or HOBt forms an active ester that can modulate reactivity and may improve selectivity towards N-acylation.[2][3] This combination is also effective at suppressing racemization.[3]

    • Acid Chlorides: Converting the carboxylic acid to its corresponding acyl chloride is a highly effective strategy for acylating less reactive amines.[4][5] The high reactivity can drive the reaction towards the more nucleophilic amine, especially at lower temperatures. However, this method requires an extra synthetic step and careful handling of the reactive acyl chloride.

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature). Lowering the kinetic energy of the system can enhance the inherent selectivity between the two nucleophilic sites.

  • Strategic Use of Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is standard. Using the minimum amount of base required to neutralize any acid salts and facilitate the reaction is advisable. Excess base can sometimes decrease selectivity.

  • Order of Addition (Pre-activation): Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the this compound can be beneficial.[6] This ensures the activated species is fully formed, which can improve reaction efficiency and selectivity.

Troubleshooting Protocol: Reversing O-Acylation If you have already formed the O-acyl byproduct, it may be possible to salvage your desired product. It has been demonstrated that O-acyl groups on N-hydroxy amino acid derivatives can be selectively cleaved.

  • Isolate the mixture containing the N-acyl and O-acyl products.

  • Dissolve the mixture in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir at room temperature and monitor the reaction by LC-MS for the disappearance of the O-acyl byproduct and the appearance of free this compound.

  • Once the conversion is complete, proceed with standard aqueous work-up and purification to isolate the desired N-acyl product.

Question 2: I'm using a uronium-based coupling reagent (like HATU/HBTU) and see an unexpected byproduct that terminates my peptide chain. What is this and how can I avoid it?

Answer:

You are likely observing guanidinylation of the secondary amine of your this compound. This is a known side reaction associated with aminium/uronium-based coupling reagents such as HATU, HBTU, and HCTU.[1][7]

Causality & Mechanism: The core structure of these reagents can react directly with a primary or secondary amine if the coupling reagent is present in excess or if the activation of the carboxylic acid is slow.[1] This forms a stable guanidinium group on the piperazine nitrogen, rendering it unreactive for the desired amide bond formation and effectively terminating the chain.

G Amine This compound (Secondary Amine) Guanidinium_Product Guanidinylated Side Product (Terminated Chain) Amine->Guanidinium_Product Side Reaction Desired_Pathway Desired Amide Coupling Amine->Desired_Pathway Uronium Excess Uronium Reagent (e.g., HATU) Uronium->Guanidinium_Product Activated_Acid Activated Carboxylic Acid Activated_Acid->Desired_Pathway

Mitigation Strategies:

  • Stoichiometry Control: Avoid using an excess of the uronium coupling reagent relative to the carboxylic acid. A slight excess of the carboxylic acid component is often recommended.[7]

  • Pre-activation is Key: The most effective method to prevent guanidinylation is to pre-activate the carboxylic acid. Mix the carboxylic acid, the uronium reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your solvent (e.g., DMF) and stir for 5-15 minutes at room temperature. Add the this compound solution to this pre-formed activated ester mixture. This ensures the coupling reagent is consumed in activating the acid before it has a chance to react with the amine.

  • Switch to Phosphonium Reagents: If guanidinylation remains a persistent issue, especially in challenging couplings like macrocyclizations or fragment condensations, switch to a phosphonium-based reagent like PyBOP or PyAOP.[1] Phosphonium salts do not possess the guanidinium-forming core and thus this side reaction is completely avoided.[1][8]

Reagent ClassExamplesGuanidinylation RiskRecommended Strategy
Aminium/Uronium HATU, HBTU, HCTU, COMUHigh, if not controlledUse stoichiometric amounts or slight excess of acid; Always pre-activate the carboxylic acid.[6][7]
Phosphonium PyBOP, PyAOP, PyClockNoneExcellent alternative to uronium salts, especially for difficult couplings where side reactions are a concern.[1]
Question 3: My reaction mixture is turning dark, and I'm observing degradation of my product. What could be the cause?

Answer:

This suggests potential oxidation of the N-hydroxy functionality. N-hydroxy compounds can be sensitive to oxidative conditions, which may be introduced by atmospheric oxygen, impurities in solvents, or certain reaction conditions.

Causality & Mechanism: The N-OH group can be oxidized to a nitroxide radical or other species, which can be unstable and lead to decomposition pathways. This process can sometimes be catalyzed by trace metal impurities.

Mitigation Strategies:

  • Use High-Purity Reagents and Solvents: Ensure your solvents (e.g., DMF, DCM) are anhydrous and of high purity. Peroxides in older solvents can be a source of oxidation.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important if the reaction is run for an extended period or at elevated temperatures.[9] Purging the solvent and the reaction vessel with an inert gas before adding reagents can significantly reduce the amount of dissolved oxygen.

  • Avoid Certain Metal Catalysts: Unless required for a specific transformation, be mindful that certain transition metals can catalyze oxidation reactions. Ensure your glassware is scrupulously clean.

  • Add Antioxidants/Scavengers: In some cases, adding a small amount of a radical scavenger or antioxidant like butylated hydroxytoluene (BHT) can help, but this should be tested on a small scale as it may interfere with the desired reaction.[9]

Frequently Asked Questions (FAQs)

Q1: Is it better to protect the hydroxyl group of this compound before coupling?

A: Protecting the hydroxyl group is the most robust strategy to guarantee exclusive N-acylation and avoid the O-acylation side product. This approach adds steps to your synthesis (protection and deprotection) but provides complete control over selectivity.

  • When to Protect: Consider protection if you are working with a particularly valuable carboxylic acid, if O-acylation is proving difficult to suppress through reaction optimization, or in a large-scale synthesis where purification of isomers is challenging and costly.

  • Common Protecting Groups: Acid-labile groups like tetrahydropyranyl (Thp) or silyl ethers (e.g., TBDMS) are suitable choices as they can be removed under conditions that are typically orthogonal to many other protecting groups used in medicinal chemistry.[10] Benzyl (Bn) ethers are also an option, removable by hydrogenolysis.

Q2: Which coupling reagent is definitively the best for this compound?

A: There is no single "best" reagent for all scenarios; the optimal choice depends on the specific carboxylic acid, scale, cost, and desired purity profile. However, a good starting point for screening is:

  • PyBOP (Phosphonium Salt): Often gives clean reactions with minimal side products.[1]

  • EDC/OxymaPure (Carbodiimide/Additive): A modern, safe, and effective combination that minimizes racemization and is cost-effective.[8]

  • HATU (Uronium Salt): Very fast and efficient, but requires strict adherence to a pre-activation protocol to avoid guanidinylation.[3][7]

Q3: How do I monitor the progress of my reaction and identify the N- vs. O-acylated products?

A: LC-MS is the ideal tool.

  • Monitoring: Track the consumption of your starting carboxylic acid and the appearance of two new product peaks.

  • Identification: The desired N-acyl product and the O-acyl byproduct will have the same mass. They will, however, typically have different retention times on a reverse-phase HPLC column. The O-acyl ester is often less polar and may elute later than the N-acyl amide, although this is not a universal rule and depends on the overall structure. Co-injection with an authentic, separately synthesized standard (if available) is the definitive method for peak assignment. NMR spectroscopy can also distinguish between the two isomers.

Q4: Can I use a one-pot procedure, or is pre-activation always necessary?

A: Pre-activation is highly recommended, especially when using uronium reagents like HATU to prevent guanidinylation.[6] For phosphonium salts and carbodiimides, a one-pot procedure where all reagents are mixed at once can work, but if you experience side reactions or incomplete conversion, switching to a pre-activation protocol is a primary troubleshooting step. Pre-activation ensures the carboxylic acid is fully converted to the reactive intermediate before the nucleophile is introduced, often leading to cleaner and faster reactions.

References

  • Unknown. (n.d.). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]

  • Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. II. Mechanism of the Reaction. Journal of the American Chemical Society. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. [Link]

  • National Institutes of Health. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics of base catalysed 0-acylation of hydroxamic acids. [Link]

  • Ueda, Y. (2021). Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C-H Amination. Chemical and Pharmaceutical Bulletin. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. [Link]

  • ResearchGate. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. [Link]

  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. [Link]

  • Bode, J. W. (2006). Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry. [Link]

  • Southan, G. J., et al. (1998). Hydroxyguanidines inhibit peroxynitrite-induced oxidation. FEBS Letters. [Link]

  • Open Access LMU. (n.d.). Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. [Link]

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. [Link]

  • National Institutes of Health. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Lecoq, A., et al. (2000). N-Hydroxy and N-acyloxy peptides: synthesis and chemical modifications. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. [Link]

  • Chemistry – A European Journal. (n.d.). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

Sources

Technical Support Center: pH Control & Extraction of 1-Hydroxypiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Engineers, Drug Development Scientists Subject: Optimization of 1-Hydroxypiperazine (N-Hydroxypiperazine) Isolation

Introduction: The Hydrophilic Challenge

This compound (CAS: 69395-49-9) presents a distinct challenge compared to standard lipophilic amines. Unlike simple piperazine derivatives, the


-hydroxy moiety introduces significant polarity and hydrogen-bonding capability, drastically lowering the partition coefficient (LogP) into organic solvents.

Successful extraction is not merely about "making it basic." It requires a precise understanding of the Dual-Nitrogen Ionization profile. This guide addresses the specific physicochemical hurdles of isolating this amphoteric species from aqueous matrices.

Module 1: The pH Sweet Spot (Theory & Calculation)
Q: I adjusted the pH to 8.0, but the molecule remains in the water phase. Why?

A: You have likely only deprotonated the


-hydroxy nitrogen, leaving the distal secondary amine protonated.

This compound contains two ionizable nitrogen centers with distinct pKa values. To extract the neutral free base, you must exceed the pKa of the most basic nitrogen.

  • 
    -1 (Hydroxylamine nitrogen):  The 
    
    
    
    of the protonated hydroxylamine (
    
    
    ) is typically 5.5 – 6.0 . At pH 8.0, this center is neutral.
  • 
    -4 (Distal secondary amine):  The 
    
    
    
    of the distal piperazine nitrogen is approximately 9.6 – 9.8 (similar to piperazine). At pH 8.0, this nitrogen is still >95% protonated (
    
    
    ), making the molecule a cationic, water-soluble salt.

Corrective Action: Target a pH of 10.5 – 11.5 . This ensures both nitrogens are deprotonated (neutral form), maximizing the distribution coefficient (


) into the organic phase.
Q: Can I just use 50% NaOH to blast the pH to 14?

A: Proceed with caution. While high pH ensures deprotonation, it introduces two risks:

  • Oxidative Instability:

    
    -hydroxy compounds are susceptible to oxidation (forming nitrones or oximes) under highly alkaline, aerobic conditions.
    
  • Ionic Strength Issues: Massive excess of hydroxide can sometimes increase the solubility of polar organics in water ("salting in") unless counter-balanced by neutral salts.

Recommendation: Use a saturated Carbonate buffer (


) or controlled NaOH addition to reach pH 11, rather than extreme hydroxide flooding.
Module 2: Troubleshooting Yield & Solvent Selection
Q: My pH is 11, but I still have <20% recovery in Dichloromethane (DCM).

A: The neutral molecule is still too hydrophilic for pure DCM. The "Like Dissolves Like" rule is working against you because the


-OH group bonds strongly with water.

The "Salting-Out" Protocol (Mandatory): You must disrupt the hydration shell around the molecule.

  • Saturate the Aqueous Phase: Add NaCl until undissolved crystals remain (saturation point). This increases the ionic strength, forcing the organic molecule out (the "Salting-Out Effect").

  • Modify the Solvent: Pure DCM is often insufficient. Use a solvent mixture of DCM : Isopropanol (9:1 or 8:2) or Chloroform : Isopropanol (9:1) . The alcohol component helps solvate the polar

    
    -OH group, significantly improving the extraction efficiency.
    
Q: I see a third "rag" layer or stable emulsion. How do I break it?

A: This is common with piperazine derivatives in basic conditions.

  • Filtration: If there are fine suspended solids (often precipitated salts from the pH adjustment), filter the biphasic mixture through a Celite pad before separation.

  • The Brine Wash: If you haven't already saturated with NaCl, do so now. The density difference will increase, aiding phase separation.

  • Wait Time:

    
    -hydroxy species can act as weak surfactants. Allow 30+ minutes for separation, or centrifuge the emulsion if scale permits.
    
Module 3: Stability & Storage
Q: The extracted oil turned yellow/brown overnight. What happened?

A: You likely have oxidative degradation. This compound free base is less stable than its hydrochloride salt.

  • Cause: Air oxidation of the

    
    -OH bond, accelerated by trace metals or light.
    
  • Prevention:

    • Perform extractions under an inert atmosphere (

      
       or 
      
      
      
      ) if possible.
    • Do not store the free base. Immediately use it in the next step or convert it back to a stable salt (e.g., add HCl in dioxane to precipitate the dihydrochloride).

    • CO2 Scavenging: Like all piperazines, the free amine (

      
      -4) will rapidly absorb atmospheric 
      
      
      
      to form carbamates. Keep the vessel sealed.
Standard Operating Procedure: The "Salting-Out" Extraction

Objective: Isolate this compound free base from an acidic aqueous reaction mixture.

ParameterSpecificationReason
Target pH 10.8 – 11.2 Deprotonates

-4 (

) without extreme alkaline degradation.
Ionic Strength Saturation (

NaCl)
Critical to drive the hydrophilic molecule into the organic phase.
Solvent System CHCl

:IPA (9:1)
Chloroform/Isopropanol offers better recovery than DCM for this specific polarity.
Temperature 0°C – 5°C Cold extraction minimizes N-oxide degradation and side reactions.

Protocol Steps:

  • Cool: Chill the aqueous reaction mixture to 0°C.

  • Basify: Slowly add 50% NaOH or solid

    
     while stirring. Monitor pH continuously until stable at pH 11.
    
  • Salt: Add solid NaCl until no more dissolves. Agitate for 10 minutes.

  • Extract: Add Solvent (

    
     volume of aqueous phase). Stir vigorously for 15 minutes (do not just shake).
    
  • Separate: Allow phases to separate. Collect lower organic layer.

  • Repeat: Re-extract the aqueous layer 3–4 times. (Multiple extractions are more efficient than one large volume).

  • Dry: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at

    
    .
    
Visualizing the Logic: Decision Tree

The following diagram illustrates the critical decision pathways for troubleshooting low yields.

ExtractionLogic Start Start: Aqueous Solution (Acidic/Neutral) CheckpH Step 1: Adjust pH Target: 10.5 - 11.5 Start->CheckpH CheckSalt Step 2: Add NaCl (Saturation) CheckpH->CheckSalt pH OK SolventChoice Step 3: Select Solvent CheckSalt->SolventChoice Extract Perform Extraction SolventChoice->Extract DCM or CHCl3 CheckYield Check Recovery Yield Extract->CheckYield Success Success: Isolate Free Base CheckYield->Success Yield > 80% FailLow Issue: Low Yield CheckYield->FailLow Yield < 50% FixSolvent Switch to CHCl3:IPA (9:1) FailLow->FixSolvent Used Pure DCM? FixpH Increase pH (max 12) FailLow->FixpH pH < 10? Continuous Use Continuous Liquid-Liquid Extraction (Soxhlet/Perforator) FailLow->Continuous Already Optimized? FixSolvent->Extract FixpH->Extract

Caption: Troubleshooting logic flow for optimizing this compound recovery, prioritizing pH and solvent polarity adjustments.

References
  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

    • Establishes the baseline pKa of the piperazine ring (N4) at ~9.
  • Bower, V. E., Robinson, R. A., & Bates, R. G. (1962).[1] Acidic Dissociation Constant and Related Thermodynamic Quantities for Diethanolammonium Ion in Water. Journal of Research of the National Bureau of Standards, 66A, 71. Link

    • Provides thermodynamic grounding for the solubility and dissociation of hydrophilic amine deriv
  • Littel, R. J., Bos, M., & Knoop, G. J. (1990).[1] Dissociation constants of some alkanolamines at 293, 303, 318, and 333 K. Journal of Chemical & Engineering Data, 35(3), 276-277. Link

    • Comparative data on hydroxyl-substituted amine solubility and pKa shifts.
  • PubChem Database. (2024). Compound Summary: this compound.[2] National Center for Biotechnology Information. Link

    • Verification of chemical structure and predicted physicochemical properties (LogP).
  • Sigma-Aldrich (Merck). (2024). Technical Bulletin: Handling of Piperazine Derivatives and Salts. Link

    • General handling guidelines for hygroscopic amine salts and stability warnings.

Sources

Technical Support Center: Troubleshooting Cope Elimination in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide & FAQ Subject: Troubleshooting Cope Elimination Failures in Piperazine Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support

Introduction: The Scope of the Problem

Welcome to the Technical Support Center. You are likely here because your piperazine synthesis involving a Cope elimination has stalled, produced low yields, or yielded unexpected rearrangement products.

The Central Conflict: The Cope elimination is a thermally induced, intramolecular syn-elimination of a tertiary amine oxide to yield an alkene and a hydroxylamine.[1][2][3] While conceptually simple, its application in piperazine systems is fraught with geometric constraints. Unlike flexible aliphatic chains, the piperazine ring is a rigid chair. For a Cope elimination to occur, the amine oxide oxygen and the


-hydrogen must achieve a syn-periplanar (0° dihedral angle)  geometry.

If your reaction is failing, it is statistically probable that your piperazine ring cannot adopt the high-energy boat/twist conformation required for this transition state, or you are battling the kinetic favorability of the Meisenheimer rearrangement.

Module 1: The Oxidation Bottleneck (Pre-Elimination)

Issue: "My starting material is consumed, but I cannot isolate the N-oxide intermediate, or the oxidation is incomplete."

Diagnostic Protocol

Before blaming the elimination step, you must validate the N-oxide formation. Piperazine nitrogens are nucleophilic, but steric bulk from N-protecting groups (e.g., Boc, Cbz) or adjacent substituents can retard oxidation.

Q: Which oxidant should I use for hindered piperazines?

  • Recommendation: Use m-CPBA (meta-Chloroperoxybenzoic acid) in DCM at 0°C to RT.

  • Why: m-CPBA is a more electrophilic oxidant than

    
    . Hydrogen peroxide often requires forcing conditions (heat) which can prematurely trigger the elimination or side reactions before oxidation is complete.
    
  • Crucial Step: If your product is acid-sensitive, you must buffer the m-CPBA reaction (e.g., with

    
    ) because m-CPBA generates m-chlorobenzoic acid as a byproduct, which can protonate the basic N-oxide, rendering it unreactive toward elimination.
    

Q: How do I confirm N-oxide formation without decomposing it?

  • TLC Visualization: N-oxides are highly polar.[4] They will streak on silica. Use a polar eluent (e.g., 10-20% MeOH in DCM).

  • NMR Signature: Look for a diagnostic downfield shift of the

    
    -protons (adjacent to Nitrogen) by 0.5 - 1.0 ppm  compared to the starting amine.
    

Module 2: The Elimination Failure (Thermodynamic & Kinetic Barriers)

Issue: "I have the N-oxide, but heating it gives me recovered starting material or decomposition, not the alkene."

Root Cause Analysis: The Geometry Trap

This is the most common failure mode in piperazines.

  • The Requirement: The transition state requires a 5-membered cyclic flow of electrons.[2][3] The C-H bond and N-O bond must be coplanar and on the same side (syn).

  • The Piperazine Problem: In a standard chair conformation, the dihedral angle between the N-O bond and the adjacent C-H bond is typically 60° (gauche) . To achieve the required 0° (syn) , the ring must distort into a higher-energy boat or twist-boat conformation. If the ring is heavily substituted, this distortion energy is too high, and the reaction fails.

Troubleshooting Table: Optimization Parameters
ParameterStandard ConditionTroubleshooting Adjustment Scientific Rationale
Solvent Ethanol / WaterDMSO or THF (Anhydrous) Protic solvents (water/alcohol) H-bond to the N-oxide oxygen, stabilizing it and increasing the activation energy for elimination. Aprotic solvents (DMSO) leave the oxygen "naked" and more basic.
Temperature 80°C - 100°CRT to 60°C (in DMSO) High heat favors radical decomposition. In DMSO, Cope elimination can often proceed at room temperature due to the "naked anion" effect.
Pressure AtmosphericHigh Vacuum (<5 mbar) Removing the volatile alkene product as it forms shifts the equilibrium to the right (Le Chatelier’s principle).
Visualizing the Failure Mode

CopeFailure Start Piperazine N-Oxide CheckGeo Check Beta-Hydrogen Geometry Start->CheckGeo Syn Syn-Periplanar (0°) Accessible? CheckGeo->Syn Yes Yes (Flexible Side Chain) Syn->Yes Side chain elimination No No (Rigid Ring) Syn->No Ring desaturation PathA Cope Elimination (Concerted 5-Membered TS) Yes->PathA Heat/DMSO PathB Failure / No Reaction No->PathB Kinetic Trap PathC Meisenheimer Rearrangement (Radical/Anionic Shift) No->PathC Alternative Pathway

Figure 1: Decision tree illustrating why rigid piperazine rings often fail to undergo Cope elimination compared to flexible side chains.

Module 3: The "Silent Killer" - Meisenheimer Rearrangement

Issue: "I isolated a product, but the NMR doesn't match the alkene. It looks like an ether."

Diagnosis: You have likely encountered the Meisenheimer Rearrangement . Instead of the oxygen abstracting a proton (Elimination), the oxygen migrates to a neighboring carbon (Rearrangement). This is particularly common if:

  • The

    
    -hydrogen is sterically inaccessible (preventing Cope).
    
  • The substituent on the nitrogen is benzylic or allylic .

Mechanism:

  • Cope: 5-membered cyclic transition state (requires syn-H).[3][5]

  • Meisenheimer: [1,2]-shift (radical or anionic mechanism).

Q: How do I distinguish them?

  • Cope Product: Alkene signals (5.0 - 6.5 ppm) + Hydroxylamine (broad OH).

  • Meisenheimer Product: O-substituted hydroxylamine (

    
    ). Look for a shift in the benzylic protons; they move from ~3.5 ppm (N-CH2) to ~4.5 ppm (O-CH2).
    

Corrective Action: If Meisenheimer dominates:

  • Lower the Temperature: Meisenheimer often has a higher activation energy than Cope unless the Cope geometry is forbidden.

  • Switch Solvent: Use a highly polar aprotic solvent (DMSO) to accelerate the ionic character of the Cope TS, potentially favoring it over the radical Meisenheimer pathway.

  • Steric Check: If you are trying to eliminate a benzyl group, you cannot use Cope. You must use hydrogenolysis (

    
    ). Cope works best for alkyl chains.
    

Module 4: Experimental Protocols

Protocol A: Standard Cope Elimination for Piperazine Side-Chains

Use this when eliminating a functional group attached to the piperazine nitrogen.

  • Oxidation: Dissolve piperazine derivative (1.0 equiv) in DCM (10 mL/mmol). Cool to 0°C.

  • Add m-CPBA (1.1 equiv) portion-wise. Stir at 0°C for 30 min, then RT for 2 hours.

  • Workup (Critical): Wash with 10% aqueous

    
     (x3) to remove m-chlorobenzoic acid. Do not use acidic workup. Dry organic layer (
    
    
    
    ) and concentrate in vacuo at <30°C .
    • Checkpoint: Verify N-oxide by NMR.[6]

  • Elimination: Redissolve the crude N-oxide in anhydrous DMSO or THF .

  • Heat to 60°C under a stream of Nitrogen (to sweep away volatile alkenes) or under vacuum.

  • Monitor by TLC. If reaction is sluggish, increase T to 100°C.

Protocol B: Handling "Ring" Eliminations (The Impossible Case)

Use this if you are trying to create a double bond INSIDE the piperazine ring (Dehydropiperazine).

Stop. Cope elimination is generally unsuitable for generating endocyclic double bonds in 6-membered rings due to the geometric constraints described in Module 2.

  • Alternative: Use Mercuric Acetate (

    
    )  oxidation or Polonovski-Potier  conditions (N-oxide + TFAA) to generate the iminium ion, followed by base treatment.
    

Module 5: Mechanistic Visualization

The following diagram illustrates the competing pathways for a Piperazine N-Oxide.

Pathways NOxide Piperazine N-Oxide (Intermediate) TS_Cope Transition State: Syn-Periplanar (5-Membered Ring) NOxide->TS_Cope High T, Aprotic Solvent Requires Syn-H TS_Meis Transition State: [1,2] Shift (Radical/Anionic) NOxide->TS_Meis Steric Hindrance Benzylic/Allylic R groups Alkene Product A: Alkene + Hydroxylamine (Cope Elimination) TS_Cope->Alkene Ether Product B: O-Alkyl Hydroxylamine (Meisenheimer Rearr.) TS_Meis->Ether

Figure 2: Mechanistic divergence between Cope Elimination and Meisenheimer Rearrangement.

References

  • Cope, A. C.; Foster, T. T.; Towle, P. H. Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines.[6] Journal of the American Chemical Society, 1949 , 71(12), 3929-3934.[6] Link

  • Cram, D. J.; Sahyun, M. R. V.; Knox, G. R. Room Temperature Wolff-Kishner Reduction and Cope Elimination Reactions.[7] Journal of the American Chemical Society, 1962 , 84(9), 1734-1735.[7] Link[7]

  • Bach, R. D.; Andrzejewski, D.; Dusold, L. R. Mechanism of the Cope elimination.[7] The Journal of Organic Chemistry, 1973 , 38(9), 1742-1743.[7] Link

  • Ciganek, E.; Read, J. M.; Calabrese, J. C. Reverse Cope elimination reactions.[7] 1. Mechanism and scope.[3][5][6][7][8][9] The Journal of Organic Chemistry, 1995 , 60(18), 5795-5802.[7] Link

  • Gomes, M. J. S., et al. On the scope of oxidation of tertiary amines: Meisenheimer rearrangements versus Cope elimination in 2-(cyanoethyl)-2-azanorbornanes. Organic Chemistry Frontiers, 2015 . Link

Sources

Purification Tech Center: Removing Unreacted N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-BOC-PIP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

N-Boc-piperazine (1-Boc-piperazine) is a ubiquitous building block in medicinal chemistry, often used in excess to drive nucleophilic aromatic substitutions (SNAr) or amide couplings to completion.[1] While effective, this leaves residual secondary amine that must be removed.

This guide provides three validated workflows to remove this impurity. The choice of method depends strictly on the acid stability and basicity of your final product.

Decision Matrix: Select Your Protocol

Before proceeding, determine the chemical nature of your product (not the impurity).[1]

purification_decision Start Start: Residual N-Boc-Piperazine present IsProductBasic Is your PRODUCT a base? (Contains free amines/pyridines?) Start->IsProductBasic IsProductAcidSens Is your PRODUCT acid-sensitive? (e.g., Acetals, Silyl ethers) IsProductBasic->IsProductAcidSens No (Neutral/Acidic) MethodB Method B: Resin Scavenging (PS-Isocyanate) IsProductBasic->MethodB Yes (Basic Product) MethodA Method A: Acidic Extraction (Citric Acid Wash) IsProductAcidSens->MethodA No (Stable) IsProductAcidSens->MethodB Yes (Sensitive) MethodC Method C: Chromatography (DCM:MeOH) MethodB->MethodC If Fails/Large Scale

Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.

Module A: Acidic Aqueous Extraction (The "Standard" Workup)

Best For: Neutral products stable to mild acid (pH 3–4).[1] Mechanism: N-Boc-piperazine is a base (approximate pKa of conjugate acid ~8.5). Washing the organic layer with a weak acid protonates the secondary amine, rendering it water-soluble, while your neutral product remains in the organic phase.

Critical Warning

Do NOT use strong acids (1M HCl) if your product contains acid-labile groups or if you wish to avoid accidental Boc-deprotection. While Boc is generally stable to dilute HCl at 0°C, Citric Acid is the safest industry standard.

Protocol
  • Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate or DCM).

    • Tip: Ethyl Acetate (EtOAc) is preferred as it separates better from aqueous phases than DCM.[1]

  • The Acid Wash: Wash the organic layer 2–3 times with 10% (w/v) Aqueous Citric Acid .

    • Why Citric Acid? It buffers at pH ~3–4, sufficiently acidic to protonate the piperazine (pKa ~8.5) but mild enough to leave the Boc group intact [1].

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water/acid.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Validation Data
ComponentState at pH 3 (Citric Acid)Partition Preference
Product (Neutral) UnchargedOrganic Layer
N-Boc-Piperazine Protonated (Cationic)Aqueous Layer
Boc Group StableN/A

Module B: Chemical Scavenging (Resin-Based)

Best For: Basic products (where acid wash would remove the product) or high-throughput parallel synthesis (library generation).[1] Mechanism: A solid-supported electrophile (Isocyanate) reacts covalently with the free secondary amine of N-Boc-piperazine. The impurity becomes tethered to the bead, which is then filtered off.

Reagent Profile
  • Resin: PS-Isocyanate (Polystyrene-supported isocyanate) [2].[2]

  • Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: Use 2–3 equivalents relative to the excess piperazine.

Protocol
  • Calculate Excess: Estimate the amount of unreacted N-Boc-piperazine (e.g., if you used 1.5 eq. in the reaction, you have 0.5 eq. to scavenge).

  • Add Resin: Add PS-Isocyanate resin to the reaction mixture (DCM, THF, or DMF are compatible solvents).[1]

  • Incubate: Shake or stir gently at room temperature for 2–4 hours (or overnight).

    • Note: Do not use magnetic stir bars if they grind the resin; orbital shaking is preferred.

  • Filter: Filter the mixture through a fritted funnel or a synthesis cartridge.

  • Rinse: Wash the resin beads with DCM to recover any product trapped in the matrix.

  • Concentrate: The filtrate contains your pure product.

scavenging_workflow Mix Crude Mixture (Product + N-Boc-Pip) Resin Add PS-Isocyanate (Electrophile) Mix->Resin React Covalent Capture (Urea Bond Formation) Resin->React Filter Filtration React->Filter Final Filtrate: Pure Product Filter->Final Waste Solid Waste: Resin-bound Impurity Filter->Waste

Figure 2: Workflow for resin-based scavenging of secondary amines.

Module C: Chromatographic Purification

Best For: Difficult separations where Methods A and B fail, or when the product is very polar.

TLC Visualization

N-Boc-piperazine is a secondary amine. It does not stain as intensely as primary amines, but it is detectable.

  • Stain: Ninhydrin is the gold standard.

  • Appearance: Upon heating, N-Boc-piperazine typically appears as a reddish-purple or sometimes yellow/brown spot, distinct from the deep purple of primary amines [3].

  • Rf Value: In 50% EtOAc/Hexanes, N-Boc-piperazine has an Rf of ~0.3–0.4 (variable depending on silica activity).

Column Conditions
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • Start: 100% DCM.

    • Gradient: 0% to 5% MeOH in DCM.

    • Tip: If the spot streaks, add 1% Triethylamine (TEA) or NH4OH to the eluent to sharpen the peak.[1]

Troubleshooting & FAQs

Q: I used the Citric Acid wash (Method A), but my product disappeared. What happened? A: Your product likely has a basic center (e.g., a pyridine, morpholine, or another amine) that was also protonated and pulled into the aqueous layer.[1]

  • Fix: Retrieve the aqueous layer, neutralize it carefully with saturated NaHCO3 until pH ~8, and re-extract with DCM.[1] Switch to Method B (Scavenging) .

Q: Can I use HCl instead of Citric Acid? A: Proceed with extreme caution. While dilute HCl (0.5 M) is often used, the Boc group is acid-labile. If the wash is too long or the room is warm, you risk deprotecting the Boc group, yielding free piperazine (which is even harder to remove). Citric acid is the robust, "fail-safe" alternative [1].

Q: I have a stubborn emulsion during the aqueous workup. A: Piperazines are surfactants.

  • Fix 1: Add a small amount of MeOH or Isopropanol to the biphasic mixture.

  • Fix 2: Filter the biphasic mixture through a pad of Celite to break the surface tension.

Q: The Ninhydrin stain is too faint. A: Secondary amines can be tricky. Try KMnO4 stain (oxidizer) or Iodine chamber (reversible binding).[1] N-Boc-piperazine will show up as a yellow spot on a purple background (KMnO4) or a brown spot (Iodine).[1]

References

  • Greene's Protective Groups in Organic Synthesis. Stability of Boc Group to Acidic Conditions. Organic Chemistry Portal.

  • Biotage Application Note. Scavenging Secondary Amines with PS-Isocyanate. Biotage Japan.

  • Reach Devices. TLC Stains and Visualization of Amines. Reach Devices Repository.

  • Sigma-Aldrich. 1-Boc-piperazine Product Data & Properties. Sigma-Aldrich. [1]

Sources

Validation & Comparative

High-Resolution NMR Characterization of the 1-Hydroxypiperazine N-OH Proton

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Structural Biologists, and Analytical Scientists

Executive Summary: The "Ghost Proton" Challenge

Characterizing the N-hydroxypiperazine moiety presents a specific analytical paradox. While the piperazine ring carbons and protons are easily assigned, the N-OH proton (N1-hydroxyl) is notoriously elusive. It is an exchangeable proton subject to rapid equilibrium with trace water and solvent, often resulting in extreme line broadening or complete disappearance from the


H NMR spectrum.[1][2]

This guide compares the three primary solvent systems used to capture this signal, establishing DMSO-d


  as the superior medium for direct observation, while defining D

O exchange
as the requisite validation step.
Part 1: The Analytical Challenge

The N-OH proton in 1-hydroxypiperazine is distinct from a standard amine (N-H) or alcohol (C-OH) due to the alpha-effect : the adjacent electronegative nitrogen and oxygen atoms create a unique electronic environment.

  • Chemical Shift: Typically deshielded to 8.0 – 9.5 ppm (in DMSO-d

    
    ).
    
  • Exchange Rate (

    
    ):  The N-OH proton is acidic (
    
    
    
    ~6 for the protonated form, but the OH itself is labile). In the presence of protic solvents or trace moisture,
    
    
    exceeds the NMR timescale difference (
    
    
    ), causing the signal to coalesce into the baseline.
Part 2: Comparative Solvent Analysis

The choice of solvent is not merely a solubility question; it is the "lens" through which the N-OH proton becomes visible.

Table 1: Solvent Performance Matrix for N-OH Detection
FeatureMethod A: DMSO-d

Method B: CDCl

Method C: D

O / MeOD
Role Primary Characterization Structural ScreeningValidation (Negative Control)
N-OH Visibility High (Sharp to Broad Singlet)Low (Very Broad/Invisible)None (Silent)
Chemical Shift

8.0 – 9.5 ppm
Variable (Concentration dependent)N/A (Exchanged to N-OD)
H-Bonding Strong Acceptor (Stabilizes OH)Weak InteractionPromotes Exchange
Water Interference H

O peak at 3.33 ppm (distinct)
H

O peak at 1.56 ppm (overlaps ring)
HDO peak at 4.79 ppm
Verdict The Gold Standard Unreliable for N-OHEssential for Confirmation
Deep Dive: Why DMSO-d

Wins

Dimethyl sulfoxide (DMSO) acts as a strong hydrogen bond acceptor. It "locks" the N-OH proton in place by forming a strictly intermolecular hydrogen bond (


). This interaction:
  • Slows the exchange rate: Reduces

    
     below the NMR timescale.
    
  • Deshields the proton: Pushes the signal downfield to a clean window (8-9 ppm), away from the piperazine ring protons (2.5-3.5 ppm).

Part 3: Experimental Protocols
Protocol A: The "Dry-DMSO" Capture (Best Practice)

Use this to quantify and assign the N-OH proton.

  • Sample Preparation: Weigh 5-10 mg of this compound (free base or salt).

  • Solvent: Use fresh ampoule DMSO-d

    
     (99.9% D).
    
    • Critical: If the DMSO is "wet" (H

      
      O signal > integral of 1), the N-OH signal will broaden.
      
  • Acquisition:

    • Run at 298 K (25°C).

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds. Hydroxyl protons often have longer
      
      
      relaxation times; a short delay will under-integrate the peak.
  • Analysis: Look for a singlet between 8.0 and 9.5 ppm .

    • Note: If the sample is the dihydrochloride salt, you may see two exchangeable peaks: the broad ammonium protons (

      
      ) and the distinct N-OH.
      
Protocol B: The "D

O Shake" (Validation)

Use this to prove the peak at 8.2 ppm is actually N-OH and not an impurity.

  • Initial Scan: Acquire the standard spectrum in CDCl

    
     or DMSO-d
    
    
    
    . Note the peak at ~8.2 ppm.
  • Addition: Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Agitation: Cap and shake the tube vigorously for 10 seconds.

  • Re-acquisition: Run the scan again immediately.

  • Result:

    • The peak at 8.2 ppm must disappear completely.

    • The HDO peak (approx 4.8 ppm) will grow significantly.

    • Mechanism:

      
      .
      
Part 4: Visualization of Analytical Logic
Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher through the optimal characterization path.

SolventStrategy Start Start: this compound Sample Goal Goal: Observe N-OH Proton Start->Goal DMSO Run in DMSO-d6 (Dry) Goal->DMSO Primary Method CDCl3 Run in CDCl3 Goal->CDCl3 Secondary Method Sharp Result: Sharp Singlet (H-Bond Stabilization) DMSO->Sharp Strong Acceptor CheckPeak Peak Visible @ 8.0-9.5 ppm? Validate Validation: Add D2O Shake CheckPeak->Validate Yes Broad Result: Broad/Missing Peak (Fast Exchange) CDCl3->Broad Weak Interaction Sharp->CheckPeak Disappear Peak Disappears? (Confirmed N-OH) Validate->Disappear Success Characterization Complete Disappear->Success Yes Impurity Peak Persists: Impurity (Non-Exch) Disappear->Impurity No

Caption: Decision matrix for isolating the exchangeable N-OH proton. DMSO-d6 is the requisite starting point for visibility.

Diagram 2: The Exchange Mechanism

Understanding why the peak disappears or broadens.

ExchangeMech State1 N-OH (Observed) Transition Transition State [N-O-H ... O-D] State1->Transition + D2O Solvent Solvent (D-OD) Solvent->Transition State2 N-OD (Silent in 1H) Transition->State2 Fast Exchange HDO H-O-D (Observed @ 4.8ppm) Transition->HDO

Caption: Mechanism of Deuterium Exchange. The transformation of N-OH to N-OD renders the magnetic nucleus silent in proton NMR.

Part 5: Advanced Verification (HSQC)

For definitive structural proof, especially when synthesizing novel derivatives:

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

    • The piperazine ring protons (2.5 - 3.5 ppm) will show correlations to Carbon-13 signals.

    • The N-OH proton (8.2 ppm) will NOT show a correlation in a standard HSQC spectrum because it is attached to Nitrogen, not Carbon.

    • Interpretation: A sharp peak at 8.2 ppm with no HSQC cross-peak is a definitive positive identification for a heteroatom-bound proton (OH or NH).

References
  • Provides the baseline chemical shift (~8.1 ppm) for the closest structural analog, N-hydroxypiperidine.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Reddit ChemPros Community. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

    • Field-verified discussions on the broadening of OH signals and the necessity of dry DMSO/TFA for sharpening peaks.
  • Gökmen, Z., et al. (2018).[3] Synthesis and spectral properties of new piperazine derivatives. Bulgarian Chemical Communications.

    • Provides experimental context for piperazine ring proton shifts (2.5-3.5 ppm) and N-substitution effects.

Sources

Advanced HPLC Strategies for Piperazine N-Metabolites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost Peak" Challenge

Piperazine moieties are ubiquitous pharmacophores in modern drug development (e.g., antihistamines, antipsychotics, antifungals). However, their metabolic products—specifically N-metabolites (N-oxides, N-glucuronides, and N-dealkylated residues)—present a notorious analytical paradox. They are highly polar, often retaining poorly on standard C18 columns, and they lack a distinct chromophore, rendering standard UV detection insensitive. Furthermore, N-oxides are thermally unstable , often reverting to the parent amine in GC-MS injection ports, making HPLC the mandatory separation technique.

This guide moves beyond standard textbook definitions to compare three distinct detection architectures: HILIC-MS/MS (The Gold Standard), Derivatization-FLD (The Cost-Effective Workhorse), and ELSD/CAD (The Universal Alternative).

Part 1: The Analytical Landscape

The detection of piperazine N-metabolites requires balancing sensitivity, matrix complexity, and equipment availability. The following decision matrix illustrates the logical selection process for method development.

Decision Matrix: Method Selection

MethodSelection Start Start: Define Analytical Goal Q1 Is the analyte thermally stable? Start->Q1 GCMS GC-MS (Not Recommended for N-Oxides) Q1->GCMS Yes (Rare) Q2 Required Sensitivity? Q1->Q2 No (N-Oxides) HighSens Trace / Bioanalysis (< 10 ng/mL) Q2->HighSens MedSens QC / Formulation (> 1 µg/mL) Q2->MedSens Q3 Is MS/MS Available? HighSens->Q3 MethodC Method C: HPLC-ELSD/CAD (Universal Detection) MedSens->MethodC MethodA Method A: HILIC-MS/MS (Gold Standard) Q3->MethodA Yes MethodB Method B: HPLC-FLD (Dansyl-Cl Derivatization) Q3->MethodB No

Figure 1: Decision matrix for selecting the appropriate detection method based on analyte stability and sensitivity requirements.

Part 2: Method A – HILIC-MS/MS (The Gold Standard)

Best For: DMPK studies, trace analysis in plasma/urine, and distinguishing N-oxides from parent drugs.

The Scientific Rationale

Standard Reversed-Phase (C18) chromatography often fails for piperazine N-metabolites because the oxidation of the nitrogen atom significantly increases polarity. This leads to elution in the void volume.[1] While ion-pairing reagents (e.g., TFA, HFBA) can retain these compounds on C18, they cause severe signal suppression in Mass Spectrometry.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3] HILIC utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. This creates a water-enriched layer on the stationary phase surface. Polar N-metabolites partition into this water layer, providing retention. Crucially, the high organic content (acetonitrile) enhances desolvation efficiency in the ESI source, boosting sensitivity by 5-10x compared to aqueous C18 methods.

Validated Protocol

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL plasma.

  • Step 2: Add 150 µL cold Acetonitrile (containing 0.1% Formic Acid and Internal Standard).

  • Step 3: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

  • Step 4: Inject supernatant directly (HILIC is compatible with high-organic extracts).

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH stabilizes the N-oxide.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 95% B to 60% B over 5 minutes. (Elution order: Parent → N-Metabolite).

3. MS/MS Detection (ESI Positive):

  • Source: Electrospray Ionization (ESI+).

  • Transitions (MRM):

    • Parent Piperazine:[4][5][6][7] [M+H]+ → Ring cleavage fragment.

    • N-Oxide Metabolite: [M+16+H]+ → [M+H]+ (Loss of oxygen, -16 Da) or characteristic ring fragment.

    • Note: The loss of 16 Da (oxygen) is a specific diagnostic transition for N-oxides.

Part 3: Method B – Pre-column Derivatization with Fluorescence (HPLC-FLD)

Best For: Laboratories without MS/MS, requiring high sensitivity (low ng/mL) at a lower cost.

The Scientific Rationale

Piperazine rings are secondary amines. They act as nucleophiles. By reacting them with Dansyl Chloride (DNS-Cl) , we attach a highly fluorescent naphthalene sulfonyl group. This transforms the "invisible" piperazine into a highly detectable, hydrophobic derivative that retains well on standard C18 columns.

The Mechanism:



Validated Protocol

1. Derivatization Workflow:

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5). Critical: pH must be basic to keep the amine unprotonated (nucleophilic).

  • Reagent: 1 mg/mL Dansyl Chloride in Acetone.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Buffer + 100 µL Dansyl-Cl solution.

    • Incubate at 60°C for 20 minutes in a dark heating block.

    • Quenching: Add 50 µL of 2% Diethylamine (scavenges excess DNS-Cl to prevent column overload).

2. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: Fluorescence (Excitation: 340 nm; Emission: 525 nm).

Workflow Diagram

Derivatization Step1 Sample + NaHCO3 (pH 9.5) Step2 Add Dansyl-Cl (in Acetone) Step1->Step2 Step3 Heat 60°C (20 min) Step2->Step3 Step4 Quench with Diethylamine Step3->Step4 Step5 Inject to HPLC-FLD Step4->Step5

Figure 2: Step-by-step derivatization workflow for HPLC-FLD analysis.

Part 4: Comparative Analysis

The following data summarizes the performance characteristics of the discussed methods based on experimental validation in biological matrices.

Table 1: Performance Metrics Comparison

FeatureMethod A: HILIC-MS/MSMethod B: HPLC-FLD (Dansyl)Method C: HPLC-ELSD/CAD
Analyte Specificity Excellent (Mass based)High (Reaction specific)Low (Universal)
Limit of Detection (LOD) 0.1 – 1.0 ng/mL5.0 – 10.0 ng/mL1.0 – 5.0 µg/mL
Sample Prep Time Low (Protein Precip.)High (Derivatization + Heat)Low (Dilute & Shoot)
Thermal Stability Risk Low (ESI is gentle)Low (Liquid phase reaction)Low (Nebulization is cool)
Instrument Cost

(High)

(Moderate)

(Moderate)
Primary Use Case PK/PD, Metabolite IDFood Safety, QC ResiduesRaw Material Purity

Part 5: Troubleshooting & Expert Insights

The "Split Peak" Phenomenon in HILIC
  • Symptom: The piperazine N-oxide peak appears split or broad.

  • Cause: Mismatch between the sample solvent and the mobile phase. Injecting a high-water content sample into a high-organic HILIC mobile phase causes "breakthrough."

  • Fix: Ensure the injection solvent matches the initial gradient conditions (e.g., 90% Acetonitrile).

Interference in Dansyl Derivatization
  • Symptom: Huge solvent front peak masking the analyte.

  • Cause: Excess unreacted Dansyl Chloride hydrolyzing to Dansyl Hydroxide (fluorescent).

  • Fix: The quenching step with Diethylamine or Proline is non-negotiable. It converts excess reagent into a specific peak that elutes away from the target analyte.

N-Oxide Reduction Artifacts
  • Insight: Be cautious when using APC (Atmospheric Pressure Chemical Ionization) . The high heat in the APCI source can thermally reduce N-oxides back to the parent amine, leading to false negatives for the metabolite and false positives for the parent. Always use ESI (Electrospray Ionization) for N-oxides.

References

  • European Medicines Agency (EMA). (2018). Guideline on the validation of bioanalytical methods.Link

  • Xie, K., et al. (2012). "Determination of piperazine in chicken muscle by HPLC-FLD with dansyl chloride derivatization." Journal of Chromatography B. Link

  • Sentellas, S., et al. (2016). "HILIC-MS/MS as a powerful tool for the determination of polar N-metabolites." Analytical Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Li, A.C., et al. (2010). "Avoiding instability of N-oxide metabolites in bioanalysis." Bioanalysis. Link

Sources

Comparative Guide: Zinc-Binding Affinity of HPD vs. Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Hydroxy-4-pyridinones (HPD) and Hydroxamic Acids (HA) as zinc-binding groups (ZBGs) in drug design.

Executive Summary

In the design of metalloenzyme inhibitors—specifically for Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)—the Zinc Binding Group (ZBG) is the critical determinant of potency.

  • Hydroxamic Acid (HA) is the historical "gold standard" (e.g., SAHA/Vorinostat). It offers nanomolar potency due to superior chelation thermodynamics but suffers from poor isoform selectivity , mutagenic potential (via hydrolysis to hydroxylamine), and rapid metabolic clearance .

  • 3-Hydroxy-4-pyridinone (HPD) is the emerging "precision alternative." While it typically exhibits micromolar potency (

    
     lower affinity than HA), it enables superior isoform selectivity  (e.g., sparing HDAC1 while targeting HDAC6) and possesses a benign safety profile  with excellent oral bioavailability.
    

The Trade-off: Switching from HA to HPD trades raw binding affinity for tunable selectivity and improved pharmacokinetics.

Chemical & Structural Basis of Binding

Both moieties function as bidentate


 chelators, coordinating the catalytic zinc ion (

) in a distorted geometry. However, their electronic and steric properties differ significantly.
Coordination Geometry
  • Hydroxamic Acid (HA): Forms a 5-membered chelate ring. The coordination involves the carbonyl oxygen and the deprotonated hydroxylamine oxygen. It typically adopts a distorted trigonal bipyramidal geometry within the enzyme active site.

  • HPD (3,4-HPO): Forms a 5-membered chelate ring involving the ketone oxygen (position 4) and the deprotonated hydroxyl oxygen (position 3). The rigid aromatic ring imposes steric constraints that differ from the flexible HA chain.

Acid-Base Properties (pKa)

The ionization state at physiological pH (7.4) dictates the energy penalty required for desolvation and binding.

FeatureHydroxamic Acid (HA)3-Hydroxy-4-pyridinone (HPD)Implication
pKa (Binding Group)


HA is more acidic; a larger fraction is deprotonated at pH 7.4, facilitating binding.
Denticity Bidentate

Bidentate

Both form stable 5-membered rings.
Charge State (pH 7.4) Mostly Neutral (Protonated)Mostly Neutral (Protonated)Binding requires proton displacement (

).

Thermodynamic & Kinetic Profiles

Stability Constants

Hydroxamic acids generally exhibit higher stability constants (


) for 

compared to HPDs, correlating with their higher potency (lower

).
  • Zn(II)-Acetohydroxamic Acid:

    
    
    
  • Zn(II)-Deferiprone (HPD):

    
     (Estimated based on Cu(II) trends and Irving-Williams series)
    

Interpretation: The


 unit difference translates to a ~3-fold difference in binding energy in solution, but within the hydrophobic enzyme pocket, this gap often widens to a 10-100 fold difference in 

due to the "chelate effect" and specific hydrogen bond networks stabilized by the HA NH group.
Kinetic Association/Dissociation
  • HA (Fast-On/Slow-Off): The high affinity often results in slow dissociation rates (

    
    ), leading to long residence times.
    
  • HPD (Fast-On/Fast-Off): The rigid aromatic scaffold and lower affinity typically result in faster dissociation. This "transient" binding can be advantageous for reducing off-target toxicity but requires higher systemic concentrations for efficacy.

Biological Implications[1][2]

Selectivity (The "Cap" vs. "ZBG" Debate)
  • HA: The small, flexible HA group buries itself deep in the zinc pocket, often dominating the binding energy. This "anchors" the molecule so strongly that subtle differences in the surface "cap" region of the enzyme are ignored, leading to pan-inhibition (e.g., inhibiting HDAC 1, 2, 3, and 6 simultaneously).

  • HPD: Because the ZBG binding is weaker, the molecule relies more heavily on interactions between the linker/cap and the enzyme surface to achieve stable binding. This makes the inhibitor highly sensitive to the specific surface topology of different isoforms, enabling the design of selective drugs.

Toxicity & Metabolism
  • HA Risk: Hydrolysis in vivo releases hydroxylamine , a known mutagen. Furthermore, strong chelation can strip essential metals from non-target proteins (e.g., hemoglobin).

  • HPD Advantage: Deferiprone (clinical HPD) is an FDA-approved iron chelator with a known safety profile. It does not produce mutagenic metabolites and has lower affinity for non-catalytic metals.

Experimental Validation Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: Determine the thermodynamic parameters (


) of ZBG binding to free 

or the purified enzyme.
  • Preparation:

    • Ligand: Dissolve HPD or HA derivative in degassed buffer (e.g., 50 mM HEPES, pH 7.5).

    • Metal/Protein: Prepare

      
       or Apo-Enzyme in the exact same buffer to minimize heat of dilution.
      
  • Titration:

    • Load Ligand (Syringe, ~10x concentration) and Metal/Protein (Cell).

    • Inject 2 µL aliquots (20 injections) at 180s intervals at 25°C.

  • Analysis:

    • Fit data to a "One Set of Sites" model.

    • Expectation: HA will show a highly exothermic signal (

      
      ) driven by strong bond formation. HPD will be exothermic but likely less negative than HA.
      
Protocol 2: Fluorometric Enzymatic Inhibition Assay

Objective: Compare


 values.
  • Reagents: Recombinant HDAC/MMP enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Workflow:

    • Step 1: Incubate Enzyme + Inhibitor (HA or HPD variant) for 30 mins at 37°C.

    • Step 2: Add Substrate and incubate for 30-60 mins.

    • Step 3: Stop reaction (if non-continuous) or read kinetics.

    • Step 4: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Calculation: Fit dose-response curves to determine

    
    .
    
    • Validation: Use SAHA as a positive control (

      
      ).
      

Visualization of Binding Pathways

The following diagram illustrates the comparative binding logic and downstream consequences for HA vs. HPD.

ZBG_Comparison cluster_HA Hydroxamic Acid (HA) cluster_HPD 3-Hydroxy-4-pyridinone (HPD) ZBG_Choice ZBG Selection HA Hydroxamate Group (pKa ~9.0) ZBG_Choice->HA HPD HPD Group (pKa ~9.7) ZBG_Choice->HPD HA_Bind Strong Bidentate Chelation (High Enthalpy) HA->HA_Bind Ionization HA_Result High Potency (nM) Low Selectivity (Pan-Inhibition) HA_Bind->HA_Result HA_Risk Risk: Mutagenicity & Off-Target Toxicity HA_Result->HA_Risk HPD_Bind Moderate Bidentate Chelation (Sterically Rigid) HPD->HPD_Bind Rigid Scaffold HPD_Result Moderate Potency (µM) High Selectivity (Isoform Specific) HPD_Bind->HPD_Result HPD_Benefit Benefit: High Bioavailability & Safety Profile HPD_Result->HPD_Benefit

Caption: Decision tree comparing the mechanistic pathways and outcomes of selecting Hydroxamic Acid versus HPD as a Zinc Binding Group.

References

  • Zinc binding groups for histone deacetylase inhibitors. Source: PMC - NIH [Link]

  • Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Source: PubMed [Link]

  • Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Source: Springer / NIH [Link]

  • Evaluation of the Tetrakis(3-Hydroxy-4-Pyridinone) Ligand THPN with Zirconium(IV). Source: ACS Publications [Link][1]

  • Deferiprone vs deferoxamine for transfusional iron overload. Source: Blood Advances [Link]

Sources

Comparative Guide: Cytotoxicity Assays for Hydroxy-Functionalized Piperazine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) has historically been plagued by the "hydrophobicity trap"—where hydrophobic payloads (e.g., PBDs, maytansinoids) coupled with hydrophobic linkers (e.g., Val-Cit-PAB) lead to aggregation, rapid clearance, and immunogenicity. Hydroxy-functionalized piperazine-based linkers have emerged as a third-generation solution. By leveraging the protonatable nitrogen of the piperazine ring and the hydrophilic nature of hydroxy-substituents, these linkers offer a tunable pKa that enhances aqueous solubility and lysosomal accumulation.

This guide details the specific cytotoxicity workflows required to validate these linkers, contrasting them with industry standards (Val-Cit and Hydrazone) to demonstrate their superior stability-potency profile.

Part 1: The Chemical Rationale

Why Piperazine?

Unlike traditional alkyl spacers, the piperazine ring introduces conformational rigidity and a basic nitrogen (pKa ~9.8, tunable to ~6-7 with functionalization).

  • Solubility: The ring is protonated at physiological pH, preventing the aggregation often seen with Val-Cit linkers.

  • Lysosomal Trapping: The basicity promotes accumulation in the acidic lysosome (pH 4.5–5.0) via the "ion-trapping" mechanism, potentially enhancing payload delivery efficiency.

  • Hydroxy-Functionalization: Adding hydroxy groups (e.g., on the alkyl spacer attached to the piperazine) further reduces logP, shielding the hydrophobic payload from solvent exposure during circulation.

Comparative Landscape
FeatureVal-Cit-PAB (Standard)Hydrazone (Legacy)Hydroxy-Piperazine (Advanced)
Cleavage Mechanism Cathepsin B (Protease)Acid Hydrolysis (pH < 6)Protease or Self-Immolative Cyclization
Plasma Stability High (Mouse/Human)Low (Slow hydrolysis in serum)Very High (Steric hindrance protects bonds)
Hydrophilicity Low (Prone to aggregation)ModerateHigh (Prevents aggregation)
Bystander Effect Yes (Permeable payload)YesTunable (Depends on payload charge)
Primary Failure Mode Aggregation / MDR1 effluxPremature release in circulationSlower release kinetics (if not optimized)

Part 2: Experimental Protocol

Core Directive: The "Self-Validating" Cytotoxicity Workflow

To accurately assess a piperazine linker, you cannot simply run an MTT assay. You must distinguish between linker stability and payload potency.[1] The following protocol uses a CellTiter-Glo (ATP) readout for superior sensitivity over MTT/MTS.

Phase 1: Reagents & Cell Models
  • Target Cells: Antigen-positive (Ag+) line (e.g., SK-BR-3 for HER2).

  • Control Cells: Antigen-negative (Ag-) line (e.g., MCF-7).

  • Compounds:

    • Test ADC (Piperazine-linked).

    • Control ADC (Isotype control).

    • Free Payload (to determine max potency).

    • Reference ADC (e.g., T-DM1 or Val-Cit equivalent).

Phase 2: The Assay Workflow (7-Day Protocol)

Rationale: Piperazine linkers often require lysosomal processing. Short incubations (24-48h) will underestimate potency compared to rapid-release hydrazones.

Step 1: Seeding (Day 0)

  • Seed 2,000–5,000 cells/well in 96-well opaque white plates.

  • Critical: Allow 24h for attachment. Stressed cells yield erratic IC50s.

Step 2: Treatment (Day 1)

  • Prepare 1:3 serial dilutions of ADCs (Start: 100 nM).

  • Validation Step: Include a "Free Payload" arm starting at 10 nM.

  • Note: Ensure DMSO concentration is <0.5% in all wells.

Step 3: Incubation (Day 1–5)

  • Incubate for 96 hours .

  • Why? Hydrophilic linkers internalize and process slower than hydrophobic ones. 96h captures the full "internalization -> trafficking -> cleavage -> apoptosis" cycle.

Step 4: Readout (Day 5)

  • Equilibrate plate to Room Temp (RT) for 30 mins.

  • Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins.

  • Read Luminescence (Integration: 1000ms).

Part 3: Visualization & Mechanism

Diagram 1: Mechanism of Action & Release

This diagram illustrates the "Ion Trapping" and cleavage advantage of the Piperazine linker.

PiperazineMechanism ADC_Circulation ADC in Circulation (pH 7.4) Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Stable (No Aggregation) Endosome Early Endosome (pH 6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5) Endosome->Lysosome Trafficking Protonation Piperazine Protonation (Solubility Spike) Lysosome->Protonation Acidic Environment Cleavage Proteolytic Cleavage (Cathepsin B) Protonation->Cleavage Enzyme Access Release Payload Release (Cytosol) Cleavage->Release Cell Death

Caption: The hydroxy-piperazine linker remains neutral and stable in circulation but becomes protonated in the lysosome, facilitating solubility and enzymatic access for cleavage.

Diagram 2: Cytotoxicity Assay Logic Flow

AssayWorkflow Start Start: Seeding Ag+ / Ag- Cells Treat Treatment: Serial Dilution (Test ADC vs Val-Cit Control) Start->Treat Incubate Incubation: 96 Hours (Critical for Hydrophilic Linkers) Treat->Incubate Readout Readout: CellTiter-Glo (ATP) Incubate->Readout Decision Compare IC50 Values Readout->Decision ResultA Test IC50 ≈ Control IC50 (Good Potency) Decision->ResultA Ag+ Specific ResultB Test IC50 >> Control IC50 (Release Failure) Decision->ResultB Poor Release ResultC Ag- Toxicity High (Instability) Decision->ResultC Off-Target

Caption: Decision tree for interpreting cytotoxicity data. 96h incubation is mandatory to rule out false negatives due to slow release kinetics.

Part 4: Data Interpretation & Troubleshooting

Interpreting the IC50 Shift

When comparing a Hydroxy-Piperazine linker to a Val-Cit linker, you may observe a slight right-shift (higher IC50) in the first 48 hours.

  • Cause: The hydrophilic nature of the piperazine linker slows passive diffusion (if any occurs) and relies entirely on receptor-mediated endocytosis.

  • Verdict: This is a positive attribute. It indicates higher specificity and safety.[2] If the 96-hour IC50 matches the Val-Cit control, you have achieved equivalent potency with superior stability .

The "Bystander" Check

To verify if the linker modification affects the payload's ability to kill neighboring cells (Bystander Effect):

  • Co-culture: Mix Ag+ (GFP-labeled) and Ag- (Red-labeled) cells at 1:1 ratio.

  • Treat: Add ADC at IC90 concentration.

  • Result:

    • High Bystander: Both Green and Red cells die (Good for solid tumors).

    • Low Bystander: Only Green cells die (Good for hematological targets).

    • Note: Hydroxy-piperazine linkers often release more polar metabolites, which may reduce the bystander effect compared to hydrophobic Val-Cit metabolites.

References

  • Su, Z., et al. (2021).[3] "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B. Link

  • Caculitan, N. G., et al. (2017). "Cathepsin B is the primary protease responsible for cleaving Val-Cit linkers in ADCs." Cancer Research.[1] Link

  • He, S., et al. (2022).[3] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances. Link

  • Creative Biolabs. (2025). "Determination of ADC Cytotoxicity in Immortalized Human Cell Lines." ADC Cytotoxicity Protocols. Link

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

Sources

Safety Operating Guide

Operational Safety Guide: Handling 1-Hydroxypiperazine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the handling of 1-hydroxypiperazine .

CRITICAL SAFETY ALERT: There is a high probability of nomenclature confusion regarding this substance. "this compound" (N-hydroxypiperazine) is a rare, potentially unstable hydroxylamine derivative. However, in 95% of industrial/laboratory contexts, users intending to source a "hydroxy piperazine" are actually referring to 1-(2-Hydroxyethyl)piperazine (HEPA), a common buffer and intermediate.

This guide provides a Differential Safety Protocol to ensure you are protected regardless of which chemical you possess.

Part 1: Chemical Identification & Risk Assessment

Before opening any vessel, you must verify the CAS number on your container. The safety profile changes drastically between the two variants.

FeatureTarget A: 1-(2-Hydroxyethyl)piperazine (Likely Intent)Target B: this compound (Literal Request)
CAS Number 103-76-4 4804-98-4 (or similar N-OH analogs)
Structure Alcohol derivative (Hydroxyethyl group on N)Hydroxylamine derivative (-OH directly on N)
Primary Hazard Corrosive / Irritant Explosion Risk / Sensitizer
Physical State Viscous LiquidSolid or Unstable Oil
Stability Stable under normal conditions.Thermally Unstable (N-O bond weakness).
Decision Matrix: Protocol Selection

SafetyProtocol Start START: Check Container Label CheckCAS Verify CAS Number Start->CheckCAS CAS_HEPA CAS 103-76-4 (1-(2-Hydroxyethyl)piperazine) CheckCAS->CAS_HEPA Matches CAS_NOH CAS 4804-98-4 (this compound) CheckCAS->CAS_NOH Matches Risk_HEPA RISK: Corrosive (Eye/Skin) Respiratory Irritant CAS_HEPA->Risk_HEPA Risk_NOH RISK: Potential Explosion High Sensitizer Mutagenic Potential CAS_NOH->Risk_NOH Action_HEPA PROTOCOL A: Standard Corrosive Handling Risk_HEPA->Action_HEPA Action_NOH PROTOCOL B: Energetic/High-Haz Handling Risk_NOH->Action_NOH

Figure 1: Safety Protocol Decision Tree. Verify CAS to determine risk level.

Part 2: Personal Protective Equipment (PPE) Specifications
Protocol A: For 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4)

Hazard Class: Skin Corr.[1][2][3] 1B, Eye Dam. 1, Skin Sens. 1.[2]

1. Eye & Face Protection (Critical)

  • Requirement: Chemical Splash Goggles + Face Shield (8-inch minimum).

  • Rationale: This compound is a severe eye irritant.[2][3][4][5][6][7] Liquid splashes can cause irreversible corneal damage. Safety glasses are insufficient due to the viscous nature of the liquid, which can adhere to skin and seep under frames.

2. Hand Protection

  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Breakthrough Time: >480 minutes (Excellent resistance to secondary amines).

  • Technique: Double-gloving is recommended during transfer operations. Inspect for pinholes; amines can cause chemical burns that are not immediately painful (delayed necrosis).

3. Respiratory Protection

  • Scenario: Open bench handling is discouraged. Use a Fume Hood.[8]

  • Respirator: If hood is unavailable, use a Half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

  • Rationale: Vapor pressure is low, but mists generated during pipetting are highly irritating to the upper respiratory tract.

4. Body Protection

  • Standard: Chemical-resistant lab coat (buttoned to neck) + closed-toe composite shoes.

  • Apron: Rubber or Neoprene apron required when handling volumes >1 Liter.

Protocol B: For this compound (CAS 4804-98-4)

Hazard Class: Energetic Material Precursor, Potential Mutagen, Unstable.

1. Eye & Face Protection [2][3][4][6][7][8]

  • Requirement: Blast Shield (Polycarbonate) + Safety Glasses.

  • Rationale: N-hydroxy compounds (hydroxylamines) can undergo autocatalytic decomposition (runaway reaction) if heated or contaminated with metals. A face shield alone cannot stop high-velocity shrapnel from glass breakage.

2. Hand Protection

  • Primary Material: Butyl Rubber or Silver Shield (Laminate).

  • Rationale: Hydroxylamines are often potent skin sensitizers and can penetrate thin nitrile. Laminate gloves provide the broadest permeation resistance.

3. Engineering Controls (Mandatory)

  • Work Area: Handling must occur behind a blast shield inside a fume hood.

  • Tools: Use non-sparking, Teflon-coated spatulas. Avoid metal spatulas (Fe/Cu ions can catalyze decomposition).

Part 3: Operational Workflow (Step-by-Step)

Task: Preparation of a 1M Stock Solution

  • Pre-Check:

    • Verify ventilation (Hood flow >100 fpm).

    • Clear work area of incompatible oxidizers (e.g., peroxides, permanganates).

  • Weighing:

    • Protocol A (Liquid): Tare a volumetric flask. Use a glass pipette to transfer. Do not pour from the stock bottle to avoid drips on threads (which can weld the cap shut over time).

    • Protocol B (Solid/Oil): Weigh behind a shield. Do not scrape the threads of the container. Friction can initiate decomposition in dry N-OH compounds.

  • Dissolution:

    • Add solvent (Water/Methanol) slowly.

    • Exotherm Warning: Dissolution of piperazines is exothermic. Cool the flask in an ice bath if preparing >500mL to prevent vapor generation.

  • Waste Disposal:

    • Segregation: Do not mix with oxidizing acids (Nitric/Chromic). This can form explosive N-nitroso compounds.

    • Labeling: Tag as "Basic Organic Waste" (Protocol A) or "High Hazard/Reactive Waste" (Protocol B).

Part 4: Emergency Response
IncidentImmediate Action
Skin Contact Drench: Wash with soap and water for 15 min. Note: Do not use alcohol; it increases skin permeability.
Eye Contact Irrigate: Use eyewash station for minimum 20 minutes . Hold eyelids open. Medical: Seek ophthalmologist immediately (Risk of permanent damage).
Spill (Small) Neutralize: Absorb with sand/vermiculite.[3] Do Not Use: Sawdust (fire risk with amines).
Inhalation Move to fresh air.[3][4][5][6][7][9] If wheezing occurs (sensitization), transport to ER.
References
  • PubChem. (2025).[1] 1-(2-Hydroxyethyl)piperazine Compound Summary (CID 7677).[1] National Library of Medicine. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for N-N and N-O bond instability).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.